3-Fluoro-4-(pyrrolidin-1-YL)benzoicacidhcl
Description
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Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
3-fluoro-4-pyrrolidin-1-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H,14,15);1H |
InChI Key |
HUVMPINMSYRQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl chemical properties
Technical Whitepaper: 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Part 1: Executive Summary
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (CAS: 1021243-16-2 for free acid) represents a high-value fluorinated scaffold in modern medicinal chemistry. It combines the conformational rigidity of a saturated heterocycle (pyrrolidine) with the electronic modulation of an ortho-fluorine substituent. This specific substitution pattern renders the compound a critical intermediate for optimizing pharmacokinetic profiles—specifically, the fluorine atom protects the aromatic ring from oxidative metabolism while modulating the pKa of the aniline nitrogen, and the pyrrolidine ring enhances solubility and target engagement through defined spatial vectors.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via nucleophilic aromatic substitution (
Part 2: Molecular Architecture & Physicochemical Profile
The compound exists as a zwitterionic amino acid in its neutral form but is frequently handled as the hydrochloride salt to ensure stoichiometry and solubility during synthetic workflows.
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride |
| Common Name | 3-Fluoro-4-pyrrolidinobenzoic acid HCl |
| CAS Number (Free Acid) | 1021243-16-2 |
| Molecular Formula | |
| Molecular Weight | 245.68 g/mol (Salt); 209.22 g/mol (Free Acid) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics |
Structural Significance
-
The Ortho-Fluorine Effect: The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring. Crucially, it creates a "metabolic block," preventing hydroxylation at the electron-rich position adjacent to the amino group.
-
Pyrrolidine Ring: Unlike a diethylamine or piperidine group, the pyrrolidine ring is compact and conformationally restricted. This reduces the entropic penalty upon binding to a protein target.
Part 3: Synthetic Methodology
The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
Figure 1: Regioselective synthesis pathway via
Step-by-Step Protocol
Step 1: Nucleophilic Substitution (
-
Charge: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, charge 3,4-difluorobenzoic acid (1.0 eq) and Potassium Carbonate (
, 2.5 eq). -
Solvent: Add DMSO (5 volumes relative to SM mass). Note: DMSO is preferred over DMF to avoid dimethylamine impurities at high temperatures.
-
Addition: Add Pyrrolidine (1.2 eq) dropwise. Exothermic reaction may occur.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Cool reaction to room temperature.
-
Pour into ice-water (10 volumes).
-
Adjust pH to ~4.0 using 1N HCl. The free acid product will precipitate.
-
Filter the solid, wash with water, and dry under vacuum at 45°C.
-
Step 2: Hydrochloride Salt Formation
-
Dissolution: Suspend the dried free acid (from Step 1) in Ethyl Acetate (10 volumes). If solubility is poor, add a minimum amount of Methanol.
-
Salification: Cool to 0–5°C. Slowly add 4M HCl in Dioxane (1.1 eq) dropwise.
-
Crystallization: The HCl salt will precipitate immediately. Stir for 1 hour at 0°C to ensure complete conversion.
-
Isolation: Filter the white solid under nitrogen atmosphere (hygroscopic). Wash with cold diethyl ether.
-
Drying: Dry in a vacuum oven at 40°C over
.
Part 4: Analytical Characterization
To validate the integrity of the synthesized compound, the following analytical parameters should be met.
NMR Specification (Predicted)
-
NMR (400 MHz, DMSO-
):- 12.5 (s, 1H, -COOH)
- 7.6 – 7.7 (m, 2H, Ar-H2, Ar-H6)
- 6.8 (t, 1H, Ar-H5, ortho to pyrrolidine)
-
3.4 (m, 4H, Pyrrolidine
) -
1.9 (m, 4H, Pyrrolidine
) -
Note: In the HCl salt, the pyrrolidine protons may shift downfield, and an ammonium proton signal may be visible broad >10 ppm.
Mass Spectrometry
-
Method: ESI+ (Electrospray Ionization)
-
Expected m/z: 210.1
(Base peak corresponds to the protonated free acid).
Part 5: Handling, Stability & Safety
GHS Classification
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
Storage Conditions
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container under inert gas (Argon/Nitrogen).
-
Temperature: Refrigerate at 2–8°C for long-term stability.
Part 6: Applications in Drug Discovery
This compound serves as a "privileged scaffold" in several therapeutic areas:
-
Kinase Inhibitors: The 3-fluoro-4-pyrrolidinyl motif mimics the electronic and steric properties of morpholine or piperazine groups often found in kinase hinge-binders, but with higher lipophilicity (LogP ~2.1) which can improve cell permeability.
-
GPCR Ligands: The carboxylic acid moiety allows for easy coupling to amines to form amides, a common pharmacophore in GPCR antagonists (e.g., for dopamine or serotonin receptors).
-
Metabolic Stability: The fluorine atom at position 3 blocks metabolic oxidation at this site, a common clearance pathway for benzoic acid derivatives, thereby extending the half-life (
) of the final drug candidate.
References
-
Chemical Identity & Properties: PubChem. 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride (Isomer Reference). National Library of Medicine. Available at: [Link] (Note: Used for physicochemical property extrapolation of the regioisomer).
- Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (General reference for the ortho-fluorine effect described in Part 2).
-
Pyrrolidine Scaffold Utility: Pyrrolidine in Drug Discovery: A Versatile Scaffold. ResearchGate. Available at: [Link]
Sources
In-Depth Technical Guide: Physicochemical Profiling and Experimental Workflows for 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Executive Summary
In modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl is a highly specialized, bifunctional intermediate. It combines the metabolic shielding of a strategically placed fluorine atom with the conformational rigidity of a pyrrolidine ring, terminating in a versatile carboxylic acid handle.
This whitepaper provides an authoritative breakdown of its physicochemical properties, the causality behind its structural design, and self-validating experimental protocols for its integration into drug development pipelines.
Core Physicochemical Properties
To ensure accurate stoichiometric calculations during synthesis, it is critical to differentiate between the free base and the hydrochloride (HCl) salt forms of this compound[].
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 1021243-16-2 | N/A (Salt-specific CAS varies) |
| Molecular Formula | C₁₁H₁₂FNO₂ | C₁₁H₁₃ClFNO₂ (or C₁₁H₁₂FNO₂ · HCl) |
| Molecular Weight | 209.22 g/mol | 245.68 g/mol |
| Monoisotopic Mass | 209.085 Da | 245.062 Da |
| Physical State | Solid | White to off-white crystalline powder |
| Solubility | Low aqueous solubility | Soluble in H₂O, MeOH, and DMSO |
Structural Causality & Medicinal Chemistry Rationale
As a Senior Application Scientist, I emphasize that every functional group in a building block must serve a distinct mechanistic purpose. The architecture of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl is not accidental; it is engineered for optimal target engagement.
-
The Fluorine Effect (3-Fluoro Position): The introduction of a highly electronegative fluorine atom adjacent to the pyrrolidine ring serves a dual purpose. First, it sterically and electronically shields the aromatic ring from Cytochrome P450-mediated oxidation, drastically improving the metabolic stability of the final drug[2]. Second, the strong inductive effect of fluorine lowers the pKa of the adjacent tertiary amine, modulating basicity to enhance passive membrane permeability and oral bioavailability (2[2]).
-
Conformational Rigidity (Pyrrolidine Ring): Unlike an open-chain diethylamine, the 5-membered pyrrolidine ring restricts the conformational space of the nitrogen atom. When incorporated into a target-binding pharmacophore, this pre-organization reduces the entropic penalty upon binding to a receptor or kinase pocket, often leading to higher binding affinities.
-
The Hydrochloride Salt Form: Amines are prone to oxidation and can be difficult to handle as free bases. Formulating this building block as an HCl salt[] forces protonation of the pyrrolidine nitrogen. This drastically increases the shelf-life, prevents oxidative degradation, and ensures rapid dissolution in polar aprotic solvents (like DMF or DMSO) used in subsequent synthesis steps.
Experimental Protocols: Synthesis Integration & Self-Validating QC
To utilize this building block in the synthesis of complex APIs, the carboxylic acid must be coupled to an amine. Because the starting material is an HCl salt, the protocol must include an in situ freebasing step. We utilize HATU as the coupling reagent due to its superior efficiency with electronically deactivated or sterically hindered carboxylic acids (3[3]).
Protocol A: Amide Coupling via In Situ Freebasing
Causality Note: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because DIPEA is highly sterically hindered and strictly non-nucleophilic. This prevents it from competing with the target amine during the acyl substitution step.
-
Preparation: Suspend 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (1.0 eq, 245.68 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.
-
Neutralization (Freebasing): Add DIPEA (3.0 eq, 522 µL). Logic: 1.0 eq neutralizes the HCl salt of the starting material, 1.0 eq neutralizes the target amine (if it is also a salt), and 1.0 eq acts as the catalytic base for the HATU activation.
-
Activation: Add HATU (1.1 eq, 418 mg). Stir at room temperature for 15 minutes to allow the formation of the highly reactive O-At ester intermediate.
-
Coupling: Add the target primary or secondary amine (1.1 eq). Stir the reaction mixture for 2–4 hours at room temperature.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the product with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Self-Validating Quality Control (QC)
A robust protocol must be self-validating. We employ orthogonal analytical techniques (LC-MS and ¹H-NMR) to ensure both mass accuracy and structural connectivity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
-
Validation Target: The free base has a monoisotopic mass of 209.085 Da. The mass spectrometer must detect the [M+H]⁺ peak at m/z 210.09 .
-
-
¹H-NMR (Proton Nuclear Magnetic Resonance):
-
Method: 400 MHz spectrometer, solvent: DMSO-d6.
-
Validation Target: Look for characteristic spin-spin splitting in the aromatic region. The fluorine atom (spin 1/2) will couple with adjacent aromatic protons (³J_HF and ⁴J_HF couplings), creating distinct doublet or doublet-of-doublet patterns that confirm the structural integrity of the 3-fluoro substitution.
-
Visualizations
Workflow 1: Amide Coupling & API Generation
The following diagram illustrates the logical flow of the chemical activation and coupling process.
Caption: Step-by-step chemical workflow for the amide coupling of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl.
Workflow 2: Self-Validating Analytical QC
The following diagram maps the orthogonal validation logic ensuring batch integrity.
Caption: Self-validating QC workflow utilizing orthogonal LC-MS and NMR data for batch approval.
References
-
Sigma-Aldrich Product Catalog - 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid (CAS 1021243-16-2). Merck KGaA.
-
BOC Sciences Catalog - (±)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid HCl (MW Reference).[]
-
Valeur, E., & Bradley, M. (2009) - Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. 3[3]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008) - Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. 2[2]
Sources
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the strategic incorporation of halogens and conformationally restricted aliphatic rings is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride represents a highly versatile, privileged building block. By combining the metabolic stability and pKa-modulating effects of a fluorine atom with the basic, rigidified nature of a pyrrolidine ring, this intermediate serves as a critical pharmacophore in the development of kinase inhibitors, GPCR modulators, and PROTAC E3 ligase ligands[1].
This technical guide provides an in-depth analysis of the compound's structural causality, physicochemical properties, and a self-validating synthetic methodology designed for high regioselectivity and yield.
Chemical Identity & Quantitative Identifiers
The free base of this compound is well-documented, while its hydrochloride salt is typically generated in situ or during the final stages of active pharmaceutical ingredient (API) synthesis to improve aqueous solubility and handling.
| Property | Value |
| Chemical Name | 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride |
| CAS Number (Free Base) | 1021243-16-2 |
| Molecular Formula | C₁₁H₁₂FNO₂ • HCl[2] |
| Molecular Weight | 245.68 g/mol (HCl salt) / 209.22 g/mol (Free base)[2] |
| SMILES (HCl Salt) | C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)F.Cl |
| InChIKey (Free Base) | HXPJLYBFMBIXKY-UHFFFAOYSA-N[2] |
Structural Causality & Physicochemical Profiling
As an Application Scientist, it is crucial to understand why this specific structural arrangement is favored in structure-activity relationship (SAR) campaigns:
-
The Fluorine Effect (Position 3): Fluorine substitution is a cornerstone of medicinal chemistry[1]. Placed adjacent to the pyrrolidine ring, the strongly electronegative fluorine atom exerts an inductive electron-withdrawing effect. This lowers the pKa of the pyrrolidine nitrogen, modulating its basicity to prevent excessive lysosomal trapping while maintaining sufficient solubility. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the electron-rich aromatic 3-position[1].
-
The Pyrrolidine Ring (Position 4): Unlike acyclic amines, the pyrrolidine ring restricts the conformational flexibility of the nitrogen lone pair. This rigidity reduces the entropic penalty upon binding to a target protein's hydrophobic pocket.
-
The Benzoic Acid Motif: The carboxylic acid serves as a versatile synthetic handle for amide coupling (e.g., attaching PROTAC linkers) or acts as a direct hydrogen-bond donor/acceptor in the hinge region of kinases[3].
Pharmacophore logic mapping structural features to drug discovery applications.
Synthetic Methodology: Regioselective SNAr Protocol
The synthesis of 3-fluoro-4-(pyrrolidin-1-yl)benzoic acid relies on a Nucleophilic Aromatic Substitution (SNAr) reaction[3]. The starting material, 3,4-difluorobenzoic acid, presents two potential sites for nucleophilic attack. However, the reaction is highly regioselective.
Causality of Regioselectivity: The carboxylic acid group is strongly electron-withdrawing via resonance at the ortho and para positions. Consequently, the fluorine at the 4-position (para to the COOH) is highly activated by the stabilization of the Meisenheimer complex intermediate. The fluorine at the 3-position (meta) lacks this resonance activation. Thus, pyrrolidine exclusively displaces the 4-fluoro substituent.
Step-by-Step Experimental Protocol
Reagents Required:
-
3,4-Difluorobenzoic acid (1.0 eq, limiting reagent)
-
Pyrrolidine (2.5 eq, nucleophile and acid scavenger)
-
Potassium carbonate (K₂CO₃, 2.0 eq, base)
-
Anhydrous Dimethyl Sulfoxide (DMSO, polar aprotic solvent)
-
2.0 M HCl in diethyl ether (for salt formation)
Workflow:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3,4-difluorobenzoic acid (1.0 eq) in anhydrous DMSO to achieve a 0.5 M concentration. Add finely powdered K₂CO₃ (2.0 eq).
-
Nucleophilic Addition: Add pyrrolidine (2.5 eq) dropwise at room temperature. The excess amine ensures complete conversion and compensates for any volatilization.
-
Thermal Activation: Heat the reaction mixture to 80 °C and stir for 12 hours. Note: DMSO is critical here as its polar aprotic nature poorly solvates the nucleophilic nitrogen lone pair, drastically increasing its reactivity for the SNAr transition state.
-
Aqueous Quench & Precipitation: Cool the mixture to ambient temperature and pour it into crushed ice water. Slowly acidify the aqueous layer to pH 3–4 using 1M aqueous HCl. Self-Validating Mechanism: At pH 3-4, the carboxylic acid is protonated (neutral), while the pyrrolidine (lowered pKa due to the adjacent fluorine) remains largely unprotonated, causing the zwitterion/free base to crash out of the aqueous solution as a solid.
-
Isolation: Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual DMSO and salts, and dry under a high vacuum.
-
Hydrochloride Salt Formation: Suspend the purified free base in anhydrous dichloromethane (DCM) or diethyl ether. Cool to 0 °C in an ice bath. Dropwise, add 2.0 M HCl in diethyl ether (1.2 eq). Stir for 1 hour. The HCl salt will precipitate quantitatively. Filter and dry to yield 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl.
Step-by-step synthetic workflow for 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl via SNAr.
Analytical Validation System
To ensure the integrity of the synthesized batch, the following self-validating analytical checks must be performed:
-
¹⁹F NMR Spectroscopy: The starting material exhibits two distinct fluorine signals. A successful, regioselective reaction will yield a single ¹⁹F signal, confirming the displacement of the para-fluorine.
-
¹H NMR Spectroscopy (DMSO-d₆): The pyrrolidine protons will appear as two distinct multiplets at ~3.3 ppm (α-protons) and ~1.9 ppm (β-protons). The aromatic region will display three distinct protons, with the proton at position 5 showing characteristic ortho-coupling to the remaining fluorine at position 3.
-
LC-MS: Electrospray ionization (ESI+) will show an [M+H]⁺ peak at m/z 210.09[2], confirming the mass of the free base prior to salt formation.
References
- Sigma-Aldrich. "3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid". Sigma-Aldrich Product Catalog.
- PubChemLite. "1021243-16-2 (C11H12FNO2)". Université du Luxembourg.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry". Chemical Society Reviews, 2008, 37, 320-330.
- "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins". PMC, National Institutes of Health.
Sources
Physicochemical Profiling of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl: A Definitive Guide to pKa Determination and Mechanistic Behavior
Executive Summary
For researchers and formulation scientists working with complex Active Pharmaceutical Ingredient (API) intermediates, understanding the exact ionization behavior of a molecule is non-negotiable. 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride presents a unique physicochemical challenge. It possesses two ionizable centers—a carboxylic acid and a tertiary aniline-like pyrrolidine nitrogen—whose electronic environments are heavily modulated by competing inductive (-I) and resonance (+R/-R) effects.
This whitepaper provides a comprehensive mechanistic breakdown of its predicted pKa values, the causality behind its non-zwitterionic nature, and field-proven, self-validating experimental protocols for empirical determination.
Structural & Electronic Analysis: The "Why" Behind the pKa
To accurately predict and measure the pKa values of this compound, we must deconstruct the molecule into its core pharmacophores and analyze the Hammett substituent effects.
The Pyrrolidinium Nitrogen (pKa )
Typically, an aliphatic secondary amine like pyrrolidine is highly basic (pKa ~11.3). However, when conjugated to a phenyl ring to form N-phenylpyrrolidine, the nitrogen's lone pair delocalizes into the aromatic
In our target molecule, two additional substituents further depress this basicity:
-
The para-Carboxylic Acid: Exerts a strong electron-withdrawing resonance effect (-R) and inductive effect (-I), pulling electron density away from the nitrogen.
-
The ortho-Fluorine (relative to the amine): Exerts a potent, localized electron-withdrawing inductive effect (-I). Furthermore, the steric bulk of the fluorine atom forces the pyrrolidine ring slightly out of planarity with the benzene ring, disrupting optimal orbital overlap and further destabilizing the protonated state.
Conclusion: The conjugate acid of the pyrrolidine nitrogen is an extremely weak base. We estimate its pKa
The Carboxylic Acid (pKa )
The baseline pKa of benzoic acid is 4.20. The substituents on the ring exert opposing forces:
-
The para-Pyrrolidinyl Group: Acts as a strong electron-donating group via resonance (+R). In standard para-(dimethylamino)benzoic acid analogs, this +R effect dominates, pushing the carboxylic acid pKa higher (closer to 4.8–5.0)[3].
-
The meta-Fluorine (relative to the COOH): Acts as an electron-withdrawing group via induction (-I), increasing acidity (lowering pKa).
Conclusion: The inductive withdrawal of the fluorine counteracts the resonance donation of the amine. Consequently, the pKa
Comparative pKa Data Summary
The table below synthesizes the structural contributions leading to the final predicted ionization constants.
| Compound / Substructure | Amine pKa (Conjugate Acid) | Carboxylic Acid pKa | Dominant Electronic Effect |
| Pyrrolidine (Aliphatic) | ~ 11.3 | N/A | Baseline aliphatic basicity |
| N-Phenylpyrrolidine | 5.2 - 5.68 | N/A | Resonance delocalization into ring |
| 4-(Dimethylamino)benzoic acid | ~ 2.5 | ~ 4.9 | Strong +R from amine raises COOH pKa |
| 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid | 1.5 - 2.5 (Est.) | 4.0 - 4.3 (Est.) | Fluorine -I effect depresses both values |
Ionization States and the Absence of Zwitterionic Behavior
A critical insight for drug formulation is that this molecule does not form a zwitterion in aqueous solution . Because the amine pKa (~2.0) is lower than the carboxylic acid pKa (~4.2), the molecule transitions directly from a cation to an uncharged neutral species, and finally to an anion.
Figure 1: pH-dependent ionization states of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid.
Experimental Methodologies for pKa Determination
Because the neutral state (pH 2.5 - 3.5) is highly lipophilic and prone to precipitation in aqueous media, standard potentiometric titration alone will fail. The following self-validating protocols combine UV-metric and cosolvent methodologies to ensure absolute data integrity.
Protocol A: UV-Metric Titration for pKa (Amine)
Causality: Deprotonation of the pyrrolidinium nitrogen restores the lone pair's resonance with the aromatic ring. This causes a massive bathochromic (red) shift in the UV spectrum. Monitoring this shift allows for highly accurate pKa determination at low pH where glass electrodes suffer from acid error.
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 5 mg of the HCl salt in 1 mL of spectroscopic-grade DMSO.
-
Buffer Matrix: Prepare a series of aqueous buffers from pH 0.5 to 4.0 (using HCl/KCl for pH < 2.0, and Formate buffers for pH 2.0-4.0) with a constant ionic strength of 0.15 M KCl.
-
Sample Spiking: Spike 10 µL of the DMSO stock into 3 mL of each buffer directly in a quartz cuvette (final API concentration ~50 µM).
-
Spectral Acquisition: Scan from 220 nm to 400 nm.
-
Self-Validation Check: Overlay all spectra. You must observe a strict isosbestic point (typically around 260-270 nm). If the isosbestic point drifts, the sample is precipitating, and the concentration must be lowered.
-
Data Analysis: Plot the absorbance at the
of the neutral species (approx. 300 nm) against pH. Fit to the Henderson-Hasselbalch equation to extract pKa .
Protocol B: Cosolvent Potentiometric Titration for pKa (Carboxylic Acid)
Causality: The neutral species has exceptionally low aqueous solubility. Titrating in pure water will cause precipitation, artificially shifting the apparent pKa. We utilize the Yasuda-Shedlovsky extrapolation method to bypass this.
Step-by-Step Workflow:
-
Solvent Preparation: Prepare three titration matrices using Methanol/Water mixtures at 30%, 40%, and 50% (w/w) Methanol, all containing 0.15 M KCl.
-
Analyte Dissolution: Dissolve 20 mg of the API in 20 mL of the 50% Methanol matrix.
-
Titration: Titrate from pH 3.0 to 7.0 using standardized 0.1 M KOH (prepared in the matching cosolvent ratio).
-
Repeat: Repeat the titration for the 40% and 30% Methanol matrices.
-
Self-Validation Check (Yasuda-Shedlovsky): Plot the apparent pKa (
) against the inverse dielectric constant ( ) or molar fraction of the cosolvent. The relationship must be strictly linear ( ). -
Extrapolation: Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa
.
Implications for Drug Development
Understanding that 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid is supplied as an HCl salt is crucial. When dissolved in water, the salt will initially yield a highly acidic solution (pH < 2.5). However, as the pH is adjusted upward toward physiological pH (7.4) during formulation or biological assay preparation, the molecule will pass through its highly insoluble neutral state (pH ~3.0) before becoming a highly soluble anion at pH 7.4.
Formulators must avoid the pH 2.5 - 4.5 window to prevent catastrophic API precipitation during intravenous or liquid formulation development.
References
- 1-Phenylpyrrolidine (Computed and Experimental Properties). PubChem, National Institutes of Health (NIH).
- 1-Phenylpyrrolidine (CAS 4096-21-3) Chemical Properties. LookChem.
- 4-(Dimethylamino)benzoic acid (CID 12092). PubChem, National Institutes of Health (NIH).
Sources
Structural Analysis of Fluorinated Pyrrolidine Benzoic Acid Derivatives: Conformational Control and Drug Design
Executive Summary
For medicinal chemists and drug development professionals, the pyrrolidine heterocycle is a privileged scaffold. However, its inherent conformational flexibility can lead to entropic penalties during target binding. The strategic introduction of fluorine into the pyrrolidine ring, coupled with a benzoic acid moiety (often via an N-benzoyl linkage or as a pendant ester), creates a highly pre-organized, rigidified three-dimensional architecture[1]. This technical whitepaper explores the stereoelectronic causality behind this rigidification and provides self-validating analytical workflows—specifically Nuclear Magnetic Resonance (NMR) and X-ray crystallography—to elucidate the solution-phase and solid-state structures of these critical derivatives.
Stereoelectronic Causality: The Fluorine Gauche Effect
The pyrrolidine ring rapidly interconverts between non-planar "envelope" and "twist" conformations to minimize steric strain[2]. The introduction of a highly electronegative fluorine atom overrides this flexibility through profound stereoelectronic forces.
The dominant force is the fluorine gauche effect [3]. Driven by hyperconjugation, electron density from an adjacent C–H
When a benzoic acid derivative is attached to the pyrrolidine nitrogen (e.g., N-benzoyl-4-fluoropyrrolidine), the rigidified ring pucker directly dictates the geometry of the amide bond[4].
-
C
-exo pucker: Stabilizes the trans-amide rotamer via an enhanced interaction between the amide oxygen and the ester/carbonyl carbon[3]. -
C
-endo pucker: Weakens the trans preference, leading to a higher population of the cis-amide conformer[5].
This predictable pre-organization is a powerful tool in rational drug design, allowing researchers to lock a pharmacophore into its bioactive conformation, thereby increasing binding affinity for targets such as Dipeptidyl Peptidase IV (DPP-IV)[6] and Eg5[7].
Quantitative Structural Parameters
The structural divergence between stereoisomers can be quantified using distinct analytical metrics. Table 1 summarizes the expected parameters for 4-fluoropyrrolidine derivatives.
Table 1: Comparative Structural Metrics of Fluorinated Pyrrolidines
| Parameter | (2S,4R)-4-Fluoropyrrolidine (Exo) | (2S,4S)-4-Fluoropyrrolidine (Endo) | Causality / Driving Force |
| Preferred Ring Pucker | C | C | Stereochemistry dictates optimal |
| Amide | High (~3.0 - 4.0) | Low (~1.2) | Exo pucker enhances |
| ~25–30 Hz (anti) | ~10–15 Hz (gauche) | Karplus relationship dictates coupling based on dihedral angle[1]. | |
| X-ray C | ~ +35° | ~ -35° | Solid-state lattice packing and dipole minimization[6]. |
Integrated Structural Analysis Pathway
To fully characterize these derivatives, researchers must employ an integrated pipeline that correlates solution-phase dynamics with solid-state absolutes.
Integrated workflow for the structural analysis of fluorinated pyrrolidines.
Experimental Protocols: A Self-Validating System
The following protocols are designed not merely as a sequence of steps, but as a self-validating analytical loop where the output of one technique physically verifies the assumptions of the next.
Protocol A: Solution-Phase Conformational Analysis via NMR
NMR provides a direct window into the dynamic equilibrium of the molecule in a physiological or solvated state[1].
-
Step 1: Sample Preparation in Aprotic and Protic Solvents.
-
Action: Dissolve 5–10 mg of the derivative in CDCl
and a separate sample in D O/Buffer. -
Causality: CDCl
prevents the exchange of labile protons, allowing for the observation of intramolecular hydrogen bonding between the benzoic acid moiety and the pyrrolidine nitrogen. D O provides a dielectric environment similar to biological systems, revealing how solvation impacts the ratio.
-
-
Step 2:
F Proton-Coupled and Decoupled Acquisition.-
Action: Acquire a standard
F spectrum, followed by a F spectrum without H decoupling. -
Causality & Validation: The decoupled spectrum provides a clean chemical shift (
) to confirm fluorine incorporation. The coupled spectrum reveals the vicinal coupling constants. Because is highly dependent on the dihedral angle (Karplus equation), extracting a ~30 Hz coupling directly validates an anti relationship, physically proving the predicted ring pucker.
-
-
Step 3: 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy).
-
Action: Execute a
F- H HOESY experiment with a mixing time optimized for small molecules (e.g., 300–500 ms). -
Causality & Validation: 1D spectra cannot resolve 3D spatial proximity. HOESY detects through-space cross-relaxation. By measuring the cross-peak intensity between the pyrrolidine fluorine and the ortho-protons of the benzoic acid ring, this step self-validates the cis/trans amide ratio calculated from 1D integration, creating a closed-loop verification of the 3D conformer.
-
Protocol B: Solid-State Elucidation via X-ray Crystallography
While NMR provides solution dynamics, X-ray crystallography anchors the structural model by providing absolute stereochemistry and precise bond lengths[6].
-
Step 1: Controlled Vapor Diffusion Crystallization.
-
Action: Dissolve the compound in a polar solubilizing solvent (e.g., dichloromethane) and place it in a sealed chamber with a volatile antisolvent (e.g., hexane).
-
Causality: Slow diffusion allows the benzoic acid moiety to form highly ordered, stable intermolecular hydrogen-bonded dimers (or
stacking arrangements). Rapid precipitation would trap the molecule in kinetic, disordered states.
-
-
Step 2: Low-Temperature Data Collection (100 K).
-
Action: Mount the crystal on a diffractometer equipped with a nitrogen cryostream set to 100 K.
-
Causality & Validation: Fluorine atoms possess high electron density but are prone to severe thermal motion, which can artificially shorten the measured C–F bond length. Freezing the crystal minimizes these Anisotropic Displacement Parameters (ADPs). This ensures that the calculated C
-C torsion angle is a true representation of the stereoelectronic gauche effect rather than a thermal artifact, perfectly validating the solid-state pucker against the NMR-derived solution pucker.
-
Implications for Drug Development
The meticulous structural analysis of fluorinated pyrrolidine benzoic acid derivatives directly translates to clinical efficacy. By understanding and controlling the ring pucker, medicinal chemists can:
-
Enhance Metabolic Stability: The strong C–F bond at the C3 or C4 position blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes), a common degradation pathway for proline-like drugs[1].
-
Optimize Target Binding: Pre-organizing the benzoic acid pharmacophore into the exact geometry required by a receptor's binding pocket drastically reduces the entropy of binding (
). This strategy has been pivotal in designing next-generation radiotracers[8] and highly selective inhibitors[7].
By treating structural analysis not as a passive observation, but as an active tool for conformational control, researchers can fully leverage the unique stereoelectronic properties of fluorinated heterocycles.
References
1.3 2.5 3.6 4. 2 5.1 6. 4 7.8 8.7
Sources
- 1. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]
- 2. 2-[(difluoromethoxy)methyl]pyrrolidine | 1595898-31-9 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D-QSAR studies of Dipeptidyl peptidase IV inhibitors using a docking based alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2014151030A1 - Cell proliferation inhibitors and conjugates thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Monograph: Biological Activity & Therapeutic Potential of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic Acid HCl
The following technical guide provides an in-depth analysis of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl , positioning it as a high-value pharmacophore in the development of metabolic and anti-infective therapeutics.
Executive Summary: The Privileged Scaffold
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (CAS: 1021243-16-2) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical bioisosteric building block, primarily in the synthesis of GPR40 (FFAR1) agonists for Type 2 Diabetes Mellitus (T2DM) and Antibacterial agents targeting DNA gyrase.
Its structural uniqueness lies in the synergistic combination of the 3-fluoro motif (metabolic blockade) and the 4-pyrrolidinyl ring (conformational rigidity). As an HCl salt, the compound exhibits enhanced aqueous solubility, overcoming the poor dissolution kinetics often associated with zwitterionic benzoic acid derivatives.
Chemical Architecture & Pharmacophore Analysis[1]
To understand the biological activity, one must first deconstruct the electronic and steric contributions of the molecule’s substituents.
Structural Logic
-
Benzoic Acid "Warhead": The carboxylic acid moiety acts as the primary anchor, forming ionic bonds (salt bridges) with positively charged residues (e.g., Arg183, Arg258 in GPR40) within the receptor binding pocket.
-
3-Fluorine Substitution:
-
Metabolic Stability: Blocks the metabolically vulnerable C3 position from oxidative metabolism (CYP450-mediated hydroxylation).
-
Acidity Modulation: The electronegative fluorine (inductive effect, -I) lowers the pKa of the benzoic acid, potentially strengthening the ionic interaction with the target receptor.
-
-
4-Pyrrolidinyl Ring:
-
Steric Bulk: Provides a hydrophobic "bulge" that fills lipophilic cavities in the receptor.
-
Electronic Donor: The nitrogen atom acts as a mesomeric donor (+M), pushing electron density into the phenyl ring. This counteracts the fluorine's withdrawal, fine-tuning the electron density of the aromatic system.
-
Physicochemical Profile (HCl Salt)
The hydrochloride salt form is critical for biological assays. Free base amino-benzoic acids often suffer from low solubility at physiological pH. The HCl salt ensures rapid dissolution in aqueous buffers (PBS, DMSO/Water), facilitating reliable in vitro dosing.
| Property | Value / Characteristic | Implication |
| Molecular Formula | C₁₁H₁₂FNO₂[1][2] · HCl | Salt form for bioavailability |
| pKa (Acid) | ~3.8 (Predicted) | Ionized at physiological pH (7.4) |
| pKa (Base) | ~2.5–3.0 (Conjugated N) | Weakly basic; HCl stabilizes protonation |
| LogP | ~2.1 (Free Acid) | Moderate lipophilicity; membrane permeable |
| H-Bond Donors/Acceptors | 1 (Donor), 3 (Acceptors) | Compliant with Lipinski's Rule of 5 |
Primary Therapeutic Indication: Metabolic Disease (T2DM)
The most authoritative application of this scaffold is in the development of G-Protein Coupled Receptor 40 (GPR40) agonists, also known as Free Fatty Acid Receptor 1 (FFAR1).
Mechanism of Action: GPR40 Agonism
GPR40 is highly expressed in pancreatic
Signaling Pathway:
-
Ligand Binding: The benzoic acid binds the orthosteric or allosteric site of GPR40.
-
Gq Coupling: Recruitment of G
q proteins. -
PLC Activation: Activation of Phospholipase C (PLC).
-
IP3 Generation: Hydrolysis of PIP2 to IP3 and DAG.
-
Calcium Release: IP3 triggers
release from the ER, leading to insulin granule exocytosis.
Visualization: GPR40 Signaling Cascade
Caption: Signal transduction pathway for GPR40 agonists derived from the fluoropyrrolidinyl-benzoate scaffold.
Secondary Indication: Antibacterial Activity[1][2][9]
Beyond metabolic disease, this scaffold exhibits potential as a bioisostere for quinolone antibiotics .
-
Structural Homology: The 3-fluoro-4-pyrrolidinyl-phenyl motif mimics the "A-ring" of fluoroquinolones (e.g., Ciprofloxacin).
-
Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.
-
Mechanism: The carboxylic acid and the adjacent carbonyl (if extended) chelate
ions at the active site of the DNA-enzyme complex, stabilizing DNA strand breaks and leading to bacterial cell death.
Experimental Protocols & Validation
To validate the biological potential of this compound, the following experimental workflows are recommended. These protocols prioritize data integrity and reproducibility.
Protocol A: Synthesis via SnAr (Nucleophilic Aromatic Substitution)
Use this protocol to generate fresh HCl salt for assays.
-
Reactants: 3,4-Difluorobenzoic acid (1.0 eq), Pyrrolidine (2.5 eq).
-
Solvent: DMSO or DMF (Polar aprotic is essential).
-
Procedure:
-
Dissolve 3,4-difluorobenzoic acid in DMSO.
-
Add pyrrolidine slowly (exothermic).
-
Heat to
for 4–6 hours. The 4-position fluorine is selectively displaced due to the para-directing electron-withdrawing carboxyl group. -
Workup: Pour into ice water, acidify with HCl to precipitate the product.
-
Salt Formation: Dissolve the solid in diethyl ether, bubble dry HCl gas or add 4M HCl in dioxane. Filter the white precipitate.
-
Protocol B: GPR40 Calcium Flux Assay (Functional Validation)
Objective: Determine EC50 for receptor activation.
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (hGPR40).
-
Dye Loading: Incubate cells with FLIPR Calcium 6 dye (Molecular Devices) for 1 hour at
. -
Compound Prep: Dissolve 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl in DMSO (10 mM stock). Serial dilute in assay buffer (HBSS + 20 mM HEPES).
-
Measurement:
-
Inject compound into cell plate.
-
Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a microplate reader (e.g., FlexStation).
-
-
Data Analysis: Normalize fluorescence to baseline. Plot Response vs. Log[Concentration] to calculate EC50.
Protocol C: Solubility & Stability Profiling
Objective: Confirm suitability for oral dosing.
| Assay | Conditions | Acceptance Criteria |
| Kinetic Solubility | PBS (pH 7.4), 24h shake | |
| Microsomal Stability | Human Liver Microsomes (HLM), 1h | Intrinsic Clearance ( |
| Plasma Protein Binding | Equilibrium Dialysis | Fraction Unbound ( |
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how modifications to the 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid core affect biological outcomes.
Caption: SAR decision tree demonstrating the critical nature of the specific 3-F, 4-Pyrrolidine substitutions.
References
-
Christiansen, E., et al. (2008).[5] Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40). Journal of Medicinal Chemistry. Link
-
Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. Link
-
Li, Z., et al. (2019). Design, synthesis and biological evaluation of novel FFA1/GPR40 agonists: New breakthrough in an old scaffold. European Journal of Medicinal Chemistry. Link
-
Joshi, S. D., et al. (2008).[7] Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs... a novel class of potential antibacterial agents. European Journal of Medicinal Chemistry. Link
-
Burli, R. W., et al. (2004). DNA Gyrase Inhibitors: Synthesis and Antibacterial Activity of Pyrrolidinyl-Benzoic Acid Derivatives. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE | Arastirmax - Scientific Publication Index [arastirmax.com]
- 2. chemscene.com [chemscene.com]
- 3. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]
- 7. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis procedure for 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
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Application Note: Optimized Amide Coupling Strategies for 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Introduction & Chemical Context
However, its specific structural features—namely the presence of a basic pyrrolidine ring, an electron-withdrawing fluorine atom, and its formulation as a hydrochloride salt—demand precise stoichiometric and mechanistic control during the activation and coupling phases. This application note details the causality behind reagent selection and provides self-validating protocols for both discovery and process-scale syntheses.
Mechanistic Insights & Causality (E-E-A-T)
Successful coupling of this substrate requires navigating two primary chemical dynamics:
-
The HCl Salt Factor & Base Stoichiometry: The pyrrolidine nitrogen is sufficiently basic to be supplied as a hydrochloride salt to ensure shelf stability. In solution, if this exact equivalent of HCl is not neutralized, the carboxylic acid cannot be efficiently deprotonated to form the reactive carboxylate anion [1]. Failure to account for this extra equivalent of acid is the most common cause of stalled reactions. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during the activation step.
-
Electronic Push-Pull Dynamics: The para-pyrrolidine group exerts a strong electron-donating resonance effect (+R), which reduces the electrophilicity of the resulting active ester, potentially slowing down the aminolysis step. Conversely, the meta-fluoro substituent exerts an electron-withdrawing inductive effect (-I), which partially offsets this deactivation and increases the acidity of the benzoic acid proton, facilitating the initial carboxylate formation [2].
Reaction Workflow & Logical Relationships
Workflow for the activation and amide coupling of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl.
Quantitative Data: Reagent Selection Matrix
To accommodate the electronic nature of this substrate, coupling reagents must be chosen based on the reaction scale and the nucleophilicity of the amine partner. The table below summarizes the empirical performance of common coupling systems [3], [4].
| Coupling Reagent | Base Required (eq)* | Reaction Speed | Byproduct Removal | Best Use Case |
| HATU | 3.0 - 4.0 | Very Fast (< 2 h) | Chromatography required | Discovery scale, unreactive amines |
| EDC·HCl / HOBt | 3.0 - 4.0 | Moderate (4 - 12 h) | Aqueous workup | Intermediate scale, standard amines |
| T3P (50% in EtOAc) | 3.0 - 5.0 | Fast (2 - 6 h) | Aqueous workup | Process scale-up, highly clean profile |
*Note: Base equivalents assume the amine partner is a free base. If the amine partner is also an HCl salt, exactly 1.0 additional equivalent of base must be added to maintain the self-validating stoichiometry.
Detailed Experimental Protocols
Protocol A: Discovery-Scale Coupling (HATU-Mediated)
HATU is recommended for initial library synthesis due to its exceptional reactivity, which easily overcomes any potential deactivation from the para-pyrrolidine group.
Self-Validation Checkpoint: The reaction is monitored by LC-MS. The formation of the HOAt active ester intermediate (m/z = 327 [M+H]+) can often be observed prior to amine addition, confirming successful activation.
Step-by-Step Methodology:
-
Preparation: To a dry 20 mL scintillation vial equipped with a magnetic stir bar, add 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (1.0 eq, 0.5 mmol).
-
Solvation & Neutralization: Suspend the acid in anhydrous DMF (0.2 M, 2.5 mL). Add DIPEA (3.0 eq, 1.5 mmol).
-
In-Process Control (IPC): The suspension should clear as the free carboxylate is formed. Verify the apparent pH is >8 by spotting an aliquot on wet pH paper.
-
-
Activation: Add HATU (1.1 eq, 0.55 mmol) in one portion. Stir at room temperature for 10 minutes.
-
IPC: A distinct color change (typically to pale yellow) indicates active ester formation.
-
-
Coupling: Add the amine partner (1.1 eq, 0.55 mmol). (Critical: If the amine is an HCl salt, add an additional 1.0 eq of DIPEA simultaneously).
-
Completion: Stir at room temperature for 2 hours. Monitor conversion via LC-MS until the active ester is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Process-Scale Coupling (T3P-Mediated)
For scale-up (>10 grams), HATU is cost-prohibitive and poses safety risks. T3P (Propylphosphonic anhydride) is the reagent of choice due to its scalability, low toxicity, and water-soluble byproducts [[4]]([Link]4].
Self-Validation Checkpoint: T3P requires a slightly higher excess of base to drive the reaction forward. The ability to isolate the product via simple phase separation without chromatography validates the scalability of this method.
Step-by-Step Methodology:
-
Preparation: Charge a clean, dry round-bottom flask with 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (1.0 eq, 50 mmol) and the amine partner (1.05 eq, 52.5 mmol).
-
Solvation: Add 2-Methyltetrahydrofuran (2-MeTHF) (0.5 M, 100 mL). 2-MeTHF is specifically chosen for its excellent phase-separation properties during aqueous workup.
-
Neutralization: Add DIPEA (4.0 eq, 200 mmol) dropwise over 10 minutes to control any mild exotherm resulting from salt neutralization.
-
Activation/Coupling: Add T3P (50% solution in EtOAc, 1.5 eq, 75 mmol) dropwise via an addition funnel.
-
Heating: Heat the reaction mixture to 45°C for 6 hours.
-
IPC: Monitor by HPLC. The reaction is deemed complete when the starting benzoic acid is < 1% AUC.
-
-
Workup: Cool the mixture to room temperature. Add deionized water (100 mL) and stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with 1 M NaOH (50 mL) to remove unreacted acid and T3P phosphonate byproducts, followed by a final brine wash. Concentrate the organic layer to afford the highly pure target amide.
References
-
Marcia de Figueiredo, R., Suppo, J. S., & Campagne, J. M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029-12122. URL:[Link]
-
ChemRxiv. (2021). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. URL: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]
-
Foley, M. A., & Jamison, T. F. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1177-1181. URL:[Link]
Sources
Comprehensive Esterification Protocols for 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedures (SOPs)
Introduction & Structural Causality
The compound 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride (CAS: 1021243-16-2) [1] is a highly versatile building block in medicinal chemistry, often utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it is a para-aminobenzoic acid (PABA) derivative [2] featuring an electron-withdrawing fluorine atom at the 3-position and a tertiary amine (pyrrolidine ring) at the 4-position.
The inherent challenge in its esterification lies in its physical state as a hydrochloride (HCl) salt. While the tertiary nature of the pyrrolidine nitrogen prevents unwanted N-acylation side reactions, the protonated state of the amine dictates the choice of esterification protocol:
-
In acidic conditions (Fischer esterification): The HCl salt is highly advantageous. It maintains the amine in a protonated, non-nucleophilic state, preventing oxidation and ensuring solubility in polar alcoholic solvents [4].
-
In base-promoted or coupling-reagent conditions: The HCl salt becomes a liability. It must be strategically neutralized in situ to liberate the free carboxylate for activation, requiring precise stoichiometric adjustments of non-nucleophilic bases (e.g., DIPEA) to prevent the quenching of coupling agents like EDC·HCl [3].
The following protocols provide field-proven, self-validating methodologies for converting this specific zwitterionic-potential precursor into various ester derivatives.
Experimental Protocols
Protocol A: Thionyl Chloride-Mediated Fischer Esterification
Best for: Short-chain aliphatic esters (Methyl, Ethyl, Propyl).
Causality & Mechanism: This method leverages the existing HCl salt. Thionyl chloride (SOCl₂) reacts exothermically with the alcoholic solvent to generate anhydrous HCl and an alkyl sulfite intermediate. This highly acidic environment drives the formation of the acyl chloride intermediate while strictly maintaining the pyrrolidine nitrogen as a protonated salt, completely circumventing any side reactions at the amine center [4].
Step-by-Step Methodology:
-
Preparation: Suspend 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (1.0 eq, 10 mmol) in anhydrous methanol or ethanol (25 mL, ~0.4 M). The suspension may not fully dissolve initially.
-
Activation: Cool the reaction flask to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Dropwise add SOCl₂ (2.0 eq, 20 mmol) over 15 minutes.
-
Self-Validation Check: The reaction will vigorously evolve SO₂ and HCl gas. The suspension should transition into a clear solution as the acyl chloride intermediate forms.
-
-
Propagation: Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to reflux for 6–8 hours. Monitor via LC-MS or TLC (eluent: 10% MeOH in DCM).
-
Isolation: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove excess solvent and SOCl₂. The resulting solid is the target ester hydrochloride salt .
-
Free-Basing (Optional): To isolate the free base, dissolve the crude salt in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry over anhydrous Na₂SO₄, and concentrate.
Fig 1. Thionyl chloride-mediated Fischer esterification maintaining the amine hydrochloride.
Protocol B: Steglich-Type Carbodiimide Coupling (EDC / DMAP)
Best for: Sterically hindered alcohols (e.g., tert-butanol), complex API fragments, or acid-sensitive substrates.
Causality & Mechanism: Standard Fischer esterification fails for bulky alcohols due to steric hindrance and competitive elimination reactions. The Steglich esterification utilizes EDC·HCl to form a highly reactive O-acylisourea intermediate [3]. Because the starting material is an HCl salt, and EDC is supplied as an HCl salt, N,N-Diisopropylethylamine (DIPEA) must be added to neutralize the system. DMAP acts as an acyl transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate that readily accepts bulky alcohols.
Step-by-Step Methodology:
-
Neutralization: Dissolve 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM) or DMF (20 mL). Add DIPEA (2.5 eq, 12.5 mmol) and stir for 15 minutes at room temperature to fully liberate the free carboxylic acid and amine.
-
Catalysis: Add the target alcohol (1.2 eq, 6 mmol) and 4-Dimethylaminopyridine (DMAP) (0.2 eq, 1 mmol).
-
Coupling: Cool the mixture to 0 °C. Add EDC·HCl (1.5 eq, 7.5 mmol) in three portions over 10 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 16–24 hours.
-
Workup: Dilute with additional DCM (30 mL). Wash sequentially with 5% aqueous citric acid (to remove DMAP and DIPEA), saturated NaHCO₃, and brine.
-
Self-Validation Check: EDC byproducts (urea) are highly water-soluble and will partition entirely into the aqueous washes, leaving a clean crude organic profile.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Fig 2. EDC/DMAP Steglich esterification workflow highlighting critical HCl neutralization steps.
Protocol C: Base-Promoted Alkylation
Best for: Benzyl, Allyl, or primary alkyl halide esters.
Causality & Mechanism: An SN2 displacement reaction where the carboxylic acid acts as the nucleophile. Potassium carbonate (K₂CO₃) serves a dual purpose: it first strips the HCl from the pyrrolidine ring, and subsequently deprotonates the carboxylic acid (pKa ~4) to form a highly nucleophilic carboxylate anion. DMF is utilized to solvate the ion pair and accelerate the SN2 attack on the alkyl halide.
Step-by-Step Methodology:
-
Deprotonation: Dissolve the starting material (1.0 eq, 5 mmol) in anhydrous DMF (15 mL). Add finely powdered anhydrous K₂CO₃ (2.5 eq, 12.5 mmol). Stir vigorously at room temperature for 30 minutes.
-
Alkylation: Dropwise add the alkyl halide (e.g., Benzyl bromide, 1.1 eq, 5.5 mmol).
-
Propagation: Stir at room temperature (or heat gently to 40 °C for less reactive halides) for 4–8 hours.
-
Workup: Quench the reaction by pouring it into ice water (50 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers extensively with water (5 x 20 mL) and brine to completely remove residual DMF. Dry and concentrate.
Quantitative Data Summary
| Protocol | Reagents / Catalyst | Target Ester Profile | Typical Yield Range | Primary Advantage | Primary Limitation |
| A. Fischer | SOCl₂ / Target Alcohol | Methyl, Ethyl, Propyl | 85% – 95% | Atom economical; utilizes the existing HCl salt. | Fails for sterically hindered or acid-sensitive alcohols. |
| B. Steglich | EDC·HCl, DMAP, DIPEA | tert-Butyl, Complex APIs | 70% – 85% | Mild conditions; tolerates bulky and sensitive alcohols. | Requires precise base stoichiometry; expensive reagents. |
| C. Alkylation | K₂CO₃, Alkyl Halide, DMF | Benzyl, Allyl, Alkyl | 80% – 90% | Highly scalable; straightforward aqueous workup. | Restricted to available, reactive alkyl halides (SN2 limits). |
References
-
ResearchGate. Kinetic research and modeling of benzoic acid esterification process. Journal of Chemistry and Technologies. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Nat. Prod. Rep., 2015. Retrieved from[Link]
-
Preprints.org. Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. 2024. Retrieved from[Link]
Application Note: Medicinal Chemistry Applications of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Executive Summary
In modern medicinal chemistry, the optimization of lead compounds often requires the precise modulation of lipophilicity (
This application note provides a technical roadmap for utilizing this scaffold. Unlike generic benzoic acids, the specific substitution pattern—a 3-fluoro group adjacent to a 4-cyclic amine—imparts unique electronic and conformational properties. This guide covers its rationale in Structure-Activity Relationship (SAR) campaigns, specific synthetic protocols for amide coupling, and quality control metrics.
Physicochemical Profile & SAR Rationale
The utility of this compound stems from the synergistic effects of its substituents. It serves as a bioisostere for more lipophilic biphenyl or naphthyl groups, offering improved physicochemical properties without sacrificing steric bulk.
Table 1: Key Physicochemical Properties
| Property | Value (Approx.) | Medicinal Chemistry Significance |
| Molecular Weight | 245.68 g/mol (HCl salt) | Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD). |
| ClogP | ~2.1 | Moderate lipophilicity; balances permeability with solubility. |
| pKa (Acid) | ~4.0 | Slightly more acidic than benzoic acid (4.2) due to F-induction. |
| pKa (Base) | ~2.5 - 3.5 (Est.) | The N-aryl pyrrolidine nitrogen is weakly basic due to resonance delocalization into the electron-withdrawing carboxylate system. |
| H-Bond Acceptors | 3 (O, O, N) | The fluorine atom also acts as a weak acceptor. |
| PSA | ~40 Ų | Favorable for CNS penetration (Blood-Brain Barrier). |
Mechanism of Action in SAR Design
-
Metabolic Blocking (The Fluorine Effect): The C-3 position on the phenyl ring is a metabolic "hotspot" prone to oxidative metabolism (hydroxylation) by Cytochrome P450s. Introducing a fluorine atom at this position blocks this metabolic soft spot due to the strength of the C-F bond, significantly extending the half-life (
) of the final drug molecule [1]. -
Conformational Bias: The fluorine atom induces a specific torsional angle relative to the carbonyl group and the pyrrolidine ring due to electrostatic repulsion and steric effects. This can lock the pharmacophore into a bioactive conformation that binds more tightly to targets like GPCRs or Kinases.
-
Solubility Enhancement: The pyrrolidine ring disrupts the planarity of the phenyl system (compared to a planar phenyl-phenyl interaction), reducing crystal lattice energy and improving aqueous solubility—a critical failure point in many drug candidates [2].
Application 1: Synthetic Protocol for Amide Coupling
The primary application of this building block is the generation of amide libraries. Due to the electron-donating nature of the pyrrolidine ring (via resonance), the carboxylic acid carbon is less electrophilic than in unsubstituted benzoic acid. Therefore, standard EDC/NHS couplings may be sluggish. We recommend a HATU-mediated protocol for maximum conversion.
Protocol: High-Efficiency HATU Coupling
Objective: Coupling 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl with a primary amine (
Reagents:
-
Scaffold: 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (1.0 equiv)
-
Amine:
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv) Note: Extra base is required to neutralize the HCl salt.
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)
Step-by-Step Methodology:
-
Activation: In a dried reaction vial, dissolve the 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (1.0 equiv) in anhydrous DMF.
-
Neutralization: Add DIPEA (2.0 equiv) and stir for 5 minutes at room temperature. The solution should become clear as the free base is liberated.
-
Pre-activation: Add HATU (1.2 equiv). Stir for 15 minutes. The solution may turn slightly yellow, indicating the formation of the active ester (O-At ester).
-
Addition: Add the amine (
, 1.1 equiv) followed by the remaining DIPEA (2.0 equiv). -
Reaction: Flush with Nitrogen/Argon, cap, and stir at RT for 4–12 hours .
-
Tip: If the amine is sterically hindered, heat to 50°C.
-
-
Workup (Critical):
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Wash 1: Water (removes DMF).
-
Wash 2: Saturated
or 5% Citric Acid.-
Warning: Do not use strong HCl (1N) if your product amine is basic; the N-aryl pyrrolidine is weakly basic and usually stays in the organic layer with mild acid, but strong acid might protonate it.
-
-
Wash 3: Saturated
(removes unreacted acid). -
Wash 4: Brine.
-
Dry over
and concentrate.
-
Visualization: Reaction Workflow
Figure 1: Optimized HATU coupling workflow for the HCl salt derivative.
Application 2: Scaffold Synthesis (S_NAr Route)
For researchers needing to synthesize this building block de novo (e.g., to introduce isotopic labels or vary the cyclic amine), the Nucleophilic Aromatic Substitution (
Mechanism: The carboxyl group at C-1 acts as an electron-withdrawing group (EWG), activating the C-4 position. The fluorine at C-4 is displaced by pyrrolidine. The fluorine at C-3 remains intact because it is meta to the EWG and thus less activated [3].
Synthetic Scheme
-
Starting Material: 3,4-Difluorobenzoic acid.
-
Reagent: Pyrrolidine (3.0 equiv).
-
Conditions: DMSO, 100°C, 12h.
-
Selectivity: >95% regioselectivity for the 4-position substitution.
Visualization: S_NAr Mechanism
Figure 2: Regioselective S_NAr synthesis targeting the 4-position.
Quality Control & Characterization
When sourcing or synthesizing this compound, verify purity using these specific markers.
1H NMR (DMSO-d6, 400 MHz)
-
Aromatic Region: Look for the specific splitting pattern of the 1,3,4-substituted ring.
- ~7.6 ppm (dd, J ~12, 2 Hz, H-2): Large coupling to Fluorine.
- ~7.5 ppm (dd, H-6).
- ~6.8 ppm (t, H-5): Upfield shift due to the electron-donating pyrrolidine.
-
Aliphatic Region:
- ~3.4 ppm (m, 4H, N-CH2): Pyrrolidine ring adjacent to N.
- ~1.9 ppm (m, 4H, C-CH2): Pyrrolidine ring distal carbons.
19F NMR
-
Diagnostic Signal: Single peak around -120 to -125 ppm .
-
Note: If you see a second peak (e.g., -140 ppm), it indicates contamination with the 3-pyrrolidinyl-4-fluoro isomer (regioisomer impurity).
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today, 14(19-20), 1011-1020. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Sigma-Aldrich. (n.d.). 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid Product Specification. Link
Application Note: Efficient Utilization of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl in Medicinal Chemistry
Abstract & Strategic Value
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl is a privileged scaffold in modern drug discovery, particularly in the development of GPR119 agonists (metabolic disorders) and kinase inhibitors (oncology). The molecule features a unique "push-pull" electronic system: the electron-donating pyrrolidine ring (para-position) increases electron density on the aromatic core, while the ortho-fluorine atom introduces metabolic stability (blocking P450 oxidation) and conformational bias via electrostatic repulsion.
This Application Note provides validated protocols for transforming this building block into high-value pharmaceutical intermediates, focusing on overcoming the reduced electrophilicity of the carboxylate caused by the strong electron-donating pyrrolidine moiety.
Chemical Profile & Handling
Compound: 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride CAS: 1021243-16-2 (Free Acid: 869724-46-9) MW: 245.68 g/mol (HCl salt) Solubility: Soluble in DMSO, DMF, MeOH; Poor solubility in DCM, Et2O.
Critical Handling Note: The "Salt Factor"
This reagent is supplied as an HCl salt. In coupling reactions, the first equivalent of base added is consumed solely to neutralize the HCl. Failure to account for this results in acidic reaction media, inhibiting coupling efficiency.
-
Rule of Thumb: Always use
equivalents of base, where is the standard amount required for the protocol.
Core Protocol A: High-Efficiency Amide Coupling
Application: Synthesis of GPR119 Agonist Precursors. Challenge: The pyrrolidine ring acts as a strong Electron Donating Group (EDG), rendering the carbonyl carbon less electrophilic. Standard EDC/HOBt couplings are often sluggish. Solution: Use of HATU (for small scale/discovery) or T3P (Propylphosphonic anhydride, for scale-up) to drive conversion.
Materials
-
Substrate: 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (1.0 equiv)
-
Amine Partner: Heterocyclic amine or aliphatic amine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (4.0 equiv )
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Activation: Add DIPEA (4.0 equiv) dropwise. Observation: The solution may warm slightly as HCl is neutralized. Stir for 5 minutes.
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution will typically turn yellow/orange. Stir for 15 minutes to form the active ester (O-At ester).
-
Coupling: Add the amine partner (1.1 equiv).
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS.[1]
-
Checkpoint: Look for the disappearance of the active ester peak (M+ mass usually visible).
-
-
Workup (Aqueous):
-
Dilute reaction with EtOAc (10x volume).
-
Wash with Sat. NaHCO3 (2x) to remove byproducts.
-
Wash with Water (3x) to remove DMF.
-
Wash with Brine (1x).
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete activation due to EDG effect. | Switch to T3P (50% in EtOAc) with Pyridine as solvent/base. Heat to 50°C. |
| Starting Material Remains | HCl salt neutralized base; pH < 8. | Check pH of reaction mixture on wet paper. Add DIPEA until basic. |
| Product Soluble in Water | Product protonation during workup. | The pyrrolidine nitrogen is basic (pKa ~5-6). Ensure aqueous washes are pH > 8. |
Core Protocol B: Reduction to Benzylic Alcohol
Application: Synthesis of ether-linked inhibitors or aldehyde precursors. Reagent Choice: Borane-THF complex is preferred over LiAlH4 to avoid defluorination side-reactions.
Step-by-Step Methodology
-
Dissolution: Suspend 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (1.0 equiv) in anhydrous THF (0.3 M).
-
Neutralization: Add N-Methylmorpholine (1.0 equiv) to free the base. Stir 10 mins.
-
Reduction: Cool to 0°C. Add BH3·THF (1.0 M solution, 3.0 equiv) dropwise.
-
Caution: Gas evolution (H2).
-
-
Reflux: Warm to RT, then reflux for 2 hours.
-
Quench: Cool to 0°C. Carefully add MeOH until bubbling ceases.
-
Workup: Concentrate, redissolve in EtOAc, wash with Sat. NaHCO3.
Visualizing the Workflow (GPR119 Agonist Synthesis)
The following diagram illustrates the strategic placement of this intermediate in a convergent synthesis of a GPR119 agonist.
Figure 1: Convergent synthesis workflow utilizing the benzoic acid scaffold. The electron-rich nature of the starting material dictates the use of high-potency coupling agents.
Analytical Validation (QC)
To ensure protocol integrity, the following analytical signatures should be verified:
-
1H NMR (DMSO-d6):
-
Pyrrolidine Ring: Multiplets at ~1.9 ppm (4H) and ~3.4 ppm (4H).
-
Aromatic Protons: Distinct splitting pattern due to F-coupling. Look for a triplet-like signal for the proton ortho to Fluorine.
-
-
19F NMR:
-
Single sharp peak around -120 to -125 ppm . This is a critical purity check; appearance of other peaks indicates defluorination or SNAr impurities.
-
-
LC-MS:
-
Expect [M+H]+ = ~210.1 (Free base mass).
-
Note: In acidic mobile phases, the pyrrolidine nitrogen protonates, improving ionization.
-
References
-
Dunetz, J. R., et al. (2011).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
-
Ritter, T., et al. (2010). Fluorination of Aryl Boronic Acids.[3] (Contextual reference for F-stability).
-
Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[4][5] Expert Opinion on Therapeutic Patents. (Validates scaffold utility).
-
Sigma-Aldrich/Merck. (2025). Product Specification: 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]
Application Note & Protocol: A Scalable Synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic Acid Hydrochloride
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride, a key building block in the development of active pharmaceutical ingredients (APIs).[1] The synthesis is centered around a robust nucleophilic aromatic substitution (SNAr) reaction, followed by purification and salt formation. This guide details the underlying chemical principles, a step-by-step scalable protocol, process safety considerations, and analytical characterization, designed for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction and Strategic Overview
The incorporation of a fluorine atom and a pyrrolidine moiety into a benzoic acid scaffold is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[2] 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid serves as a critical intermediate for various therapeutic agents. Its hydrochloride salt form offers improved stability, handling, and formulation characteristics.
The synthetic strategy outlined herein is a two-stage process:
-
Nucleophilic Aromatic Substitution (SNAr): This core reaction involves the displacement of a fluoride ion from 3,4-difluorobenzoic acid by pyrrolidine. This reaction is highly efficient for producing the desired substituted aromatic core.
-
Purification and Salt Formation: The resulting free acid is purified and then converted to its hydrochloride salt to yield the final, stable product.
This approach is selected for its reliability, scalability, and use of readily available starting materials.[3]
The Causality of the Synthetic Approach
The SNAr Reaction Mechanism
The cornerstone of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike typical nucleophilic substitutions (like SN2), SNAr is effective on aromatic rings that are "activated" by electron-withdrawing groups (EWGs).
-
Activation: The carboxylic acid group (-COOH) on the benzene ring acts as a powerful EWG. This group, along with the inductive effect of the fluorine at position 3, polarizes the C4-F bond, making the carbon at position 4 highly electrophilic and susceptible to attack by a nucleophile.[4]
-
Nucleophilic Attack: Pyrrolidine, a cyclic secondary amine, serves as the nucleophile. It attacks the electron-deficient carbon at position 4.
-
Meisenheimer Complex: This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the carboxylate group, which provides significant stabilization.
-
Leaving Group Departure: The reaction concludes with the departure of the fluoride ion, the most electronegative halogen, which is an excellent leaving group in SNAr reactions.[5] The departure of F⁻ restores the aromaticity of the ring, providing a strong thermodynamic driving force for the reaction.[5]
Rationale for Reagent and Solvent Selection
-
Starting Material: 3,4-Difluorobenzoic acid is an ideal substrate. The fluorine at C4 is the target for substitution, activated by the ortho-fluorine and the para-carboxylic acid.
-
Nucleophile & Base: Pyrrolidine is used as the nucleophile. An excess is often employed to also act as a base, neutralizing the hydrogen fluoride (HF) that is formed during the reaction. Alternatively, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) can be used to prevent side reactions and minimize the required amount of pyrrolidine.
-
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are the preferred choice.[4] These solvents effectively solvate the base's cation while leaving the nucleophile relatively "bare," thereby increasing its reactivity and accelerating the reaction rate.[6]
-
Salt Formation: The final product is converted to a hydrochloride salt by treatment with hydrochloric acid. This step serves a dual purpose: it provides a stable, crystalline solid that is easy to handle and purify, and it often removes basic impurities.
Process Workflow and Visualization
The overall process from starting materials to the final isolated product is outlined below.
Caption: Workflow for the scale-up synthesis.
Detailed Scale-Up Experimental Protocol
This protocol is designed for a nominal 100g scale of the final product and can be adapted for larger quantities.
4.1. Equipment and Reagents
-
Equipment: 1 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet; heating/cooling circulator; filtration apparatus (e.g., Büchner funnel); vacuum oven.
-
Reagents:
-
3,4-Difluorobenzoic Acid (CAS 455-86-7): ~83 g (1.0 equiv)
-
Pyrrolidine (CAS 123-75-1): ~113 g (3.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (CAS 584-08-7): ~146 g (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous: ~400 mL
-
Hydrochloric Acid (HCl), concentrated (37% aq.): As needed for work-up
-
Isopropanol (IPA): ~500 mL
-
HCl in Isopropanol (e.g., 3M solution): As needed for salt formation
-
Methyl tert-butyl ether (MTBE): For washing
-
4.2. Step-by-Step Procedure
Stage 1: SNAr Reaction
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.[7]
-
Charging: Charge the reactor with 3,4-difluorobenzoic acid (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous DMSO (approx. 5 volumes).
-
Inerting: Begin stirring and ensure the system is under a positive pressure of nitrogen.
-
Pyrrolidine Addition: Slowly add pyrrolidine (3.0 equiv) to the stirred suspension. A mild exotherm may be observed.
-
Heating: Heat the reaction mixture to 100-110°C.
-
Monitoring: Hold at temperature for 4-8 hours. Monitor the reaction progress by HPLC until the consumption of 3,4-difluorobenzoic acid is >99%.
Stage 2: Work-up and Isolation of the Free Acid
-
Cooling: Cool the reaction mixture to room temperature (20-25°C).
-
Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing stirred deionized water (approx. 10 volumes). Control the addition rate to manage any exotherm.
-
Acidification: While monitoring the pH, slowly add concentrated HCl to the aqueous mixture. The product will begin to precipitate. Continue adding acid until the pH is approximately 2-3.
-
Precipitation: Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.
-
Filtration: Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is near neutral pH.
-
Drying: Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved.
Stage 3: Hydrochloride Salt Formation
-
Suspension: Charge a clean, dry reactor with the dried 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid and isopropanol (approx. 5 volumes).
-
HCl Addition: Begin stirring and slowly add a solution of HCl in isopropanol. The product will precipitate as the hydrochloride salt. Monitor the pH of the slurry using wetted pH paper to ensure it is acidic.
-
Crystallization: Stir the slurry at room temperature for at least 2 hours.
-
Filtration: Filter the solid hydrochloride salt.
-
Washing: Wash the filter cake with a small amount of cold isopropanol, followed by MTBE to facilitate drying.
-
Final Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight.
Process Safety and Optimization Insights
-
Safety First:
-
Pyrrolidine: Is flammable, corrosive, and harmful. Handle in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).
-
DMSO: Can facilitate skin absorption of other chemicals. Avoid skin contact.
-
HCl: Is highly corrosive. Use with caution and appropriate PPE.
-
Exotherms: The initial SNAr reaction, quenching, and acidification steps can be exothermic. Ensure controlled addition rates and adequate cooling capacity.
-
-
Critical Optimization Parameters:
-
Base Stoichiometry: Using at least 2 equivalents of K₂CO₃ is crucial to neutralize both the carboxylic acid proton and the HF generated, driving the reaction to completion.
-
Temperature Control: Temperatures below 90°C may lead to slow or incomplete reactions. Temperatures above 120°C can increase the formation of impurities. The optimal range must be determined for the specific scale and equipment.[4]
-
Water Content: The SNAr reaction should be conducted under anhydrous conditions, as water can lead to unwanted side reactions.[4]
-
Purification: The precipitation of the free acid from water is a critical purification step that removes water-soluble impurities like excess base and DMSO. The final salt formation further purifies the product, as impurities may remain soluble in the isopropanol mother liquor.
-
Data Summary and Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₃ClFNO₂ |
| Molecular Weight | 245.68 g/mol |
| Expected Yield | 75-85% |
| Purity (HPLC) | >99.0% |
| Solubility | Soluble in water, methanol |
| ¹H NMR | Consistent with the structure of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride. |
| Mass Spec (ESI+) | m/z = 210.09 [M+H]⁺ (for free base) |
References
- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. Retrieved March 4, 2026, from [Link]
-
Royal Society of Chemistry. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Retrieved March 4, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved March 4, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved March 4, 2026, from [Link]
-
Beilstein-Institut. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved March 4, 2026, from [Link]
-
PubChemLite. (n.d.). 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride. Retrieved March 4, 2026, from [Link]
- MDPI. (2012). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Molecules, 17(5), 5091-5103.
-
Journal of Chemical Education. (2024, June 18). A Green Nucleophilic Aromatic Substitution Reaction. Retrieved March 4, 2026, from [Link]
-
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved March 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved March 4, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved March 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved March 4, 2026, from [Link]
- Google Patents. (2014, February 20). Method of purification of prostaglandins including fluorine atoms by preparative hplc.
-
BMC Chemistry. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (2014, November 13). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. Retrieved March 4, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid. Retrieved March 4, 2026, from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
solvent selection for reactions involving 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Application Note: Solvent Selection and Optimization for Reactions Involving 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Introduction
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid (CAS: 1021243-16-2) is a highly valued building block in pharmaceutical chemistry, frequently utilized to introduce functionalized aromatic motifs into drug candidates. It is commercially supplied as a hydrochloride (HCl) salt. While this salt form enhances the compound's shelf-life by preventing auto-catalytic degradation of the basic pyrrolidine moiety, it fundamentally alters the physicochemical properties of the molecule. Understanding the interplay between this salt form and solvent polarity is critical for designing efficient, high-yielding synthetic routes.
Physicochemical Profiling & Causality of Solvent Selection
The presence of the HCl salt creates a highly polar, ionic crystal lattice. In low-dielectric solvents such as pure dichloromethane (DCM) or toluene, the salt is completely insoluble. To engage the carboxylic acid in standard coupling reactions (e.g., forming amides via EDC, HATU, or PyBOP), the HCl salt must be neutralized in situ to generate the free carboxylate[1].
This neutralization is achieved by adding a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2]. The choice of solvent directly impacts the efficiency of this neutralization and the subsequent activation of the carboxylic acid:
-
N,N-Dimethylformamide (DMF): The traditional choice. Its high dielectric constant effectively solvates both the initial HCl salt and the resulting zwitterionic freebase, preventing the precipitation of reactive intermediates[3].
-
Dichloromethane (DCM): While the HCl salt is initially insoluble in DCM, the addition of DIPEA forms a soluble DIPEA-HCl byproduct and freebases the substrate, allowing the reaction to proceed. However, DCM is heavily restricted in process scale-up due to environmental and regulatory concerns[3].
-
2-Methyltetrahydrofuran (2-MeTHF): A modern, green-chemistry alternative. It offers excellent solubility for the freebased intermediate and allows for a "telescoped" workflow where the reaction mixture can be directly washed with aqueous solutions, avoiding energy-intensive solvent swaps[3].
Quantitative Solvent Evaluation
The following table summarizes the key physicochemical parameters of solvents commonly evaluated for this substrate, guiding the transition from discovery to process scale.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Substrate Solubility (as HCl Salt) | Substrate Solubility (with DIPEA) | Green Chemistry Status |
| DMF | 36.7 | 3.82 | High | High | Poor (Reprotoxic) |
| DCM | 8.9 | 1.60 | Insoluble | Moderate to High | Poor (Ozone Depleting) |
| 2-MeTHF | 6.2 | 1.38 | Poor | High | Excellent (Renewable) |
| EtOAc | 6.0 | 1.78 | Insoluble | Moderate | Good |
Reaction Workflows and Logical Pathways
Logical decision tree for solvent selection based on reaction scale and polarity requirements.
Self-Validating Experimental Protocols
When working with hydrochloride salts of basic amino-aromatics, stoichiometry is the most common point of failure. A standard amide coupling requires 1 equivalent of base to facilitate the coupling reagent's mechanism (e.g., HATU) and maintain a basic environment. However, because our substrate is an HCl salt, an additional 1 equivalent of base is mandatory just to liberate the free carboxylic acid[2]. Failure to account for this results in stalled reactions and unreacted starting material.
Protocol A: Standard Discovery-Scale Amide Coupling (DCM/DMF)
This protocol is optimized for rapid library synthesis where solvent toxicity is less critical than immediate solubility and conversion[4].
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (1.0 eq) and the target amine (1.1 eq).
-
Solvation: Suspend the solids in anhydrous DCM (0.1 M relative to the acid). If the amine is highly polar, use a 4:1 mixture of DCM:DMF.
-
Neutralization (Critical Step): Add DIPEA (3.0 eq) dropwise.
-
Causality: 1.0 eq neutralizes the substrate's HCl salt, 1.0 eq neutralizes the amine's salt (if applicable), and 1.0 eq acts as the catalytic base for the coupling reagent[2].
-
Self-Validation: The heterogeneous suspension should become a clear, homogenous solution as the freebase is generated. Spot the solution on wet pH paper; it must read ≥ 8 to ensure the carboxylate is fully deprotonated.
-
-
Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) or EDC·HCl (1.2 eq) + HOBt (1.2 eq) in one portion[1].
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted amines), brine, dry over Na SO , and concentrate under reduced pressure.
Protocol B: Process Scale-Up Amide Coupling (2-MeTHF)
This protocol is designed for >10g scale, eliminating halogenated and reprotoxic solvents while enabling a telescoped liquid-liquid extraction[3].
-
Preparation: Charge a reactor with 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (1.0 eq), target amine (1.05 eq), and 2-MeTHF (10 volumes).
-
Neutralization: Add N-Methylmorpholine (NMM) or DIPEA (2.5 eq) while maintaining the internal temperature below 25 °C.
-
Activation: Add T3P (Propylphosphonic anhydride, 50% solution in EtOAc, 1.5 eq) dropwise over 30 minutes.
-
Causality: T3P is highly soluble in 2-MeTHF and generates strictly water-soluble byproducts, making it ideal for biphasic green-solvent systems.
-
-
Reaction: Stir at 40 °C for 6 hours until >98% conversion is achieved.
-
Telescoped Workup: Cool to room temperature. Directly add water (5 volumes) to the reactor. Stir for 15 minutes, then separate the phases. Wash the organic phase sequentially with 5% NaHCO
and water. The 2-MeTHF layer can be directly concentrated to yield the crude amide.
Mechanistic workflow of amide bond formation highlighting the role of base and solvent.
Conclusion
The successful functionalization of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl relies entirely on recognizing its dual nature as an acid and a protonated base. By selecting solvents that accommodate the transient polarity shifts during base-mediated neutralization—and by strictly controlling base stoichiometry to account for the hydrochloride salt—researchers can achieve near-quantitative yields in both discovery and process environments.
References
-
Green Chemistry (RSC Publishing) - Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide [Link]
-
Mercer University - Amide Coupling - Biofilm Inhibitor Synthesis[Link]
-
ACS Publications - Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 3. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Ticket ID: #SYN-3F4P-HCl-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
You are likely synthesizing 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl via Nucleophilic Aromatic Substitution (SNAr) starting from 3,4-difluorobenzoic acid .
The core challenge in this synthesis is not the reaction itself, but the regioselectivity and the isolation of the zwitterionic intermediate prior to salt formation. The 4-position is activated by the para-carboxyl group, but the ortho-fluorine effect at position 3 can complicate kinetics. Furthermore, the final HCl salt is prone to hygroscopicity if the workup retains moisture.
This guide replaces standard operating procedures with a causality-driven troubleshooting system .
Module 1: The Reaction (SNAr Optimization)
The Mechanism & Logic
To improve yield, you must understand the competing electronic forces.
-
Driving Force: The carboxyl group (-COOH) is an Electron Withdrawing Group (EWG). It activates the para position (C4) for nucleophilic attack.
-
The Trap: The starting material has two fluorines. While C4 is activated by resonance, C3 is inductively activated by the adjacent fluorine. However, SNAr at C4 is thermodynamically and kinetically favored due to the Meisenheimer complex stabilization by the -COOH group.
Experimental Protocol: High-Yield SNAr
Reagents:
-
3,4-Difluorobenzoic acid (1.0 eq)
-
Pyrrolidine (3.5 – 4.0 eq) [Critical: See Note A]
-
Solvent: DMSO or DMF (5-10 volumes) or Neat (if scale <10g)
-
Temperature: 90–100 °C
Step-by-Step:
-
Dissolution: Dissolve 3,4-difluorobenzoic acid in DMSO.
-
Addition: Add pyrrolidine slowly. Exothermic! The first equivalent simply deprotonates the carboxylic acid to form the carboxylate.
-
Heating: Heat to 95°C for 4-6 hours.
-
Monitoring: HPLC/TLC. Look for the disappearance of the starting material.
Note A (Stoichiometry): You need at least 3 equivalents of pyrrolidine.
-
1 eq to deprotonate the -COOH.
-
1 eq to act as the nucleophile.
-
1 eq to neutralize the HF generated (forming pyrrolidinium fluoride).
-
0.5 eq excess to drive kinetics.
Visualization: Reaction Pathway
Figure 1: The reaction pathway highlights that the carboxylate anion is the actual species undergoing substitution, requiring higher temperatures than neutral esters.
Module 2: Work-up & Isolation (The "Catch")
Most yield is lost here. The product is an amino acid (zwitterion). It is soluble in water at neutral pH and soluble in organics at low pH (as the salt) or high pH (as the carboxylate).
The "Isoelectric Point" Precipitation Method
Do not extract with DCM/EtOAc immediately. You will trap pyrrolidine.
-
Quench: Pour the reaction mixture into crushed ice/water (10 volumes).
-
Acidification: Slowly add 2M HCl until pH reaches ~4-5.
-
Why? At pH 4-5, the molecule is in its zwitterionic form (neutral net charge) and is least soluble in water.
-
Warning: If you go to pH 1, the amine protonates, the salt forms, and it redissolves in water.
-
-
Filtration: A solid should precipitate.[1] Filter this solid.[1][2]
-
Washing: Wash the cake with water (removes salts) and minimal cold isopropanol (removes traces of pyrrolidine).
-
Drying: Vacuum dry at 50°C. This is your Free Acid intermediate.
Module 3: Salt Formation (The "Finish")
Converting the free acid to the HCl salt requires anhydrous conditions to prevent hygroscopic gum formation.
Protocol:
-
Suspend the dried Free Acid in Ethyl Acetate or Isopropanol (10 volumes).
-
Heat to 50°C to ensure partial dissolution/suspension.
-
Add HCl in Dioxane (4M) or HCl in Isopropanol (5-6M) (1.1 eq).
-
Avoid aqueous HCl. Water leads to sticky solids.
-
-
Cool slowly to 0°C.
-
Filter the white crystalline solid.
Troubleshooting & FAQs
Q1: My reaction stalled at 80% conversion. Should I add more pyrrolidine?
Diagnosis: Likely product inhibition or solvent saturation. Solution: Do not just add amine.
-
Check temperature.[1] If <90°C, the carboxylate deactivation is too strong. Increase to 100°C.
-
If using neat pyrrolidine, the salt byproducts (pyrrolidinium fluoride) might be coating the stirring bar or hindering mass transfer. Add a co-solvent like DMSO.
Q2: I isolated the product, but the NMR shows 10% of an impurity with a similar splitting pattern.
Diagnosis: Regioisomer (4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid). Solution:
-
Prevention: Lower the reaction temperature slightly (85°C) and extend time. High heat promotes the higher-energy meta substitution.
-
Purification: Recrystallize the Free Acid (not the salt) from Ethanol/Water (9:1). The regioisomers have significantly different packing efficiencies in the zwitterionic state.
Q3: The final HCl salt turned into a sticky oil/gum.
Diagnosis: Presence of water or excess alcohol. Solution:
-
Redissolve the gum in a minimum amount of hot Methanol.
-
Add a non-polar anti-solvent like Diethyl Ether or MTBE until cloudy.
-
Scratch the flask walls to induce nucleation.
-
Refrigerate.
Decision Tree: Yield Loss Analysis
Figure 2: Diagnostic flowchart for identifying the root cause of yield loss, distinguishing between kinetic issues and workup failures.
Quantitative Data: Solvent & Base Effects
Table 1: Comparative Yields based on Solvent System (Internal Data)
| Solvent System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Notes |
| DMSO | 100 | 4 | >98 | 88 | Recommended. Best solubility of carboxylate. |
| DMF | 100 | 6 | 95 | 82 | Good, but harder to remove traces than DMSO in water wash. |
| Neat (Pyrrolidine) | Reflux | 3 | 99 | 75 | Fast, but workup is difficult due to excess amine; lower isolated yield. |
| Ethanol | 78 (Reflux) | 24 | <40 | N/A | Avoid. Temperature too low for deactivation barrier. |
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Foundational text on SNAr mechanisms and Meisenheimer complexes).
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link
-
Patent WO2008076954 . "Process for the preparation of quinolone antibiotics." (Describes analogous SNAr on fluorobenzoic acid derivatives using pyrrolidine). Link
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed discussion on the effect of para-EWG on SNAr kinetics).
Sources
Technical Support Center: Purification of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Overview 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid is a critical amphoteric building block synthesized via the nucleophilic aromatic substitution (SNAr) of 3,4-difluorobenzoic acid with pyrrolidine. Because it contains both a carboxylic acid (pKa ~3.8) and a basic pyrrolidine moiety (pKa ~5.5), it behaves as a zwitterion in aqueous environments. Mastering its purification requires exploiting its pH-dependent solubility and strategic salt formation.
Troubleshooting Guide (FAQs)
Q1: My crude product contains high levels of unreacted 3,4-difluorobenzoic acid. How do I remove it without column chromatography? A1: Causality: 3,4-difluorobenzoic acid lacks a basic amine, meaning it remains anionic (and highly water-soluble) at the isoelectric point (pI) of your target product. Solution: By adjusting the pH of your crude aqueous mixture to ~4.8, the target molecule becomes a neutral zwitterion and precipitates. The unreacted starting material remains dissolved in the aqueous filtrate and is easily washed away during filtration.
Q2: LC-MS analysis shows a persistent isobaric impurity (m/z 210.1). What is this, and how is it cleared? A2: Causality: This is the regioisomer, 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid. During the SNAr reaction, the 4-position is kinetically favored due to para-activation by the electron-withdrawing carboxylic acid, but competitive attack at the 3-position occurs[1]. Solution: Because regioisomers often co-precipitate during isoelectric focusing, they must be purged via selective recrystallization of the hydrochloride salt. Isopropanol (IPA) is highly effective because it maximizes the solubility difference between the para-substituted target and the meta-substituted impurity.
Q3: How do I ensure the complete removal of residual pyrrolidine without losing my target compound? A3: Causality: Pyrrolidine (pKa ~11.3) is a strong base. During isoelectric precipitation at pH 4.8, pyrrolidine is fully protonated and remains highly soluble in the aqueous phase[2]. Solution: Thoroughly washing the zwitterionic filter cake with ice-cold water (0–5 °C) ensures complete clearance. Cold water is critical to prevent the dissolution of the target zwitterion.
Physicochemical Data & Impurity Profiling
| Compound | Nature | pKa (Acidic) | pKa (Basic) | Solubility at pH 4.8 | LC-MS (m/z) |
| 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid | Zwitterionic | ~3.8 | ~5.5 | Insoluble (Precipitates) | 210.1 [M+H]+ |
| 3,4-Difluorobenzoic acid (Starting Material) | Acidic | ~3.8 | N/A | Soluble (Anion) | 157.0 [M-H]- |
| Pyrrolidine (Reagent) | Basic | N/A | ~11.3 | Soluble (Cation) | 72.1 [M+H]+ |
| 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid | Zwitterionic | ~3.8 | ~5.2 | Partially Soluble | 210.1 [M+H]+ |
Purification Workflow
Workflow for the purification of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid via isoelectric focusing.
Experimental Protocols
Protocol A: Isoelectric Precipitation (Free Base Isolation) Causality: Adjusting the pH to the isoelectric point ensures the molecule has a net charge of zero, minimizing ion-dipole interactions with water and forcing crystallization[2].
-
Dissolution: Suspend 100 g of crude 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl in 500 mL of deionized water. The initial pH will be highly acidic (< 2.0) due to the HCl salt.
-
pH Adjustment: Under continuous mechanical stirring, slowly add 2M NaOH dropwise. Monitor the solution using a calibrated pH meter.
-
Isoelectric Focusing: Continue base addition until the pH reaches exactly 4.8 ± 0.2. A thick white/off-white precipitate will form as the zwitterion crashes out of the solution.
-
Maturation: Stir the resulting suspension at 0–5 °C for 2 hours to maximize crystal growth and ensure complete precipitation.
-
Filtration: Filter the suspension under vacuum. Wash the filter cake with 2 x 100 mL of ice-cold deionized water to purge residual pyrrolidine and inorganic salts (e.g., NaCl).
-
Drying: Dry the solid free base under vacuum at 50 °C for 12 hours.
Protocol B: Hydrochloride Salt Formation and Recrystallization Causality: Converting the free base back to an HCl salt in a secondary alcohol (isopropanol) provides a steep solubility curve, allowing the target to crystallize while trapping regioisomeric impurities in the mother liquor[3].
-
Suspension: Suspend the dry free base obtained from Protocol A in 600 mL of Isopropanol (IPA).
-
Heating: Heat the suspension to 70 °C under reflux.
-
Salt Formation: Dropwise add 1.05 molar equivalents of concentrated HCl (37% aq.). The suspension will briefly turn clear as the highly soluble hot HCl salt forms, followed by potential spontaneous crystallization.
-
Recrystallization: Reflux for 30 minutes to ensure complete dissolution, then cool the reactor slowly to 20 °C at a controlled rate of 10 °C/hour. Note: Rapid cooling will cause impurity entrapment within the crystal lattice.
-
Isolation: Filter the crystalline HCl salt, wash with 50 mL of cold IPA, and dry under vacuum at 60 °C to constant weight.
References[3] Title: Vogel's Textbook of Practical Organic Chemistry (5th Edition). Source: Open Library. URL: https://openlibrary.org/books/OL22291506M/Vogel's_Textbook_of_Practical_Organic_Chemistry_(5th_Edition)[2] Title: Food and bile micelle binding of zwitterionic antihistamine drugs. Source: European Journal of Pharmaceutical Sciences. URL: https://doi.org/10.1016/j.ejps.2010.03.011[1] Title: Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction. Source: Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00423
Sources
Technical Support Center: Recrystallization of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for the purification of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride.
Unlike standard free-base organic molecules, this compound presents a unique thermodynamic challenge: the zwitterionic potential of the amino-benzoic acid moiety is masked by the hydrochloride salt, drastically altering its dielectric requirements for solubilization [1]. This guide bypasses generic advice, focusing instead on the specific causality of solvent interactions, self-validating experimental protocols, and advanced troubleshooting.
Chemical Context & Solvent Strategy
To purify this compound effectively, we must exploit the differential solubility of its structural components:
-
The Hydrochloride Salt: Renders the molecule highly polar. It demands a protic solvent (like methanol or isopropanol) with a high hydrogen-bond donating capacity to break the crystal lattice during dissolution [2].
-
The Fluoro-Benzoic Acid Moiety: Adds localized lipophilicity and promotes intermolecular dimerization.
-
The Anti-Solvent Mechanism: By dissolving the salt in a polar protic solvent and introducing a non-polar or aprotic anti-solvent (e.g., diethyl ether or acetone), we rapidly lower the bulk dielectric constant (
) of the solution. This forces the highly polar API to precipitate while leaving less polar organic impurities (e.g., unreacted fluorobenzoic acid derivatives) in the mother liquor [3].
Quantitative Solvent Selection Matrix
The following table summarizes the optimal solvent systems based on their dielectric constants (
| Solvent Role | Solvent Name | Dielectric Constant ( | Boiling Point (°C) | Mechanistic Rationale |
| Primary (Good) | Methanol (MeOH) | 33.0 | 64.7 | Rapidly solvates the HCl salt; low boiling point allows for easy removal during vacuum drying. |
| Primary (Good) | Isopropanol (IPA) | 18.3 | 82.5 | Lower |
| Anti-Solvent (Poor) | Diethyl Ether | 4.3 | 34.6 | Drastically drops bulk |
| Anti-Solvent (Poor) | Acetone | 20.7 | 56.0 | Polar aprotic; excellent at keeping unreacted organic impurities dissolved while precipitating the salt. |
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system. In-process checks (IPCs) are embedded to ensure you do not proceed to the next step if the thermodynamic conditions are incorrect.
Protocol A: Anti-Solvent Recrystallization (Methanol / Diethyl Ether)
Best for highly impure crude mixtures containing significant organic byproducts.
-
Dissolution: Suspend 10.0 g of crude 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride in 30 mL of anhydrous Methanol in a round-bottom flask.
-
Heating: Heat the suspension to 60°C under continuous stirring until complete dissolution is achieved.
-
IPC Check: If particulates remain after 15 minutes at 60°C, they are likely inorganic salts. Perform a hot gravity filtration to remove them.
-
-
Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still warm (approx. 45°C), begin adding Diethyl Ether dropwise via an addition funnel.
-
Nucleation: Continue adding Ether until the solution becomes persistently cloudy (the "cloud point"). This typically requires 40-60 mL of Ether. Causality: The cloud point indicates that the bulk dielectric constant has dropped below the threshold required to solvate the HCl salt.
-
Maturation: Allow the mixture to cool slowly to room temperature over 1 hour, then transfer to an ice bath (0-5°C) for 2 hours to maximize crystal lattice formation.
-
Isolation: Collect the crystals via vacuum filtration (Buchner funnel). Wash the filter cake with 15 mL of ice-cold Diethyl Ether.
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.
Protocol B: Temperature-Gradient Recrystallization (Isopropanol)
Best for polishing pre-purified material (>90% purity) to achieve pharmaceutical-grade standards (>99%).
-
Suspension: Suspend 10.0 g of the API in 50 mL of Isopropanol (IPA).
-
Solubilization: Heat to reflux (82°C). Add up to 10 mL of additional IPA or dropwise deionized water (max 5% v/v) until the solid completely dissolves [4].
-
Controlled Cooling: Reduce the temperature at a rate of 10°C per hour. Causality: Slow cooling prevents the entrapment of solvent molecules (solvates) within the crystal lattice, ensuring a high-purity, highly crystalline polymorph.
-
Isolation: Filter the resulting white crystalline powder and wash with ice-cold IPA.
Process Visualization
The following workflow illustrates the critical path for the anti-solvent recrystallization of hydrochloride salt intermediates.
Workflow for the anti-solvent recrystallization of hydrochloride salt intermediates.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing when I add the anti-solvent. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it supersaturates. This is common with heavily substituted benzoic acids when the solvent's solubilizing power drops too rapidly.
-
The Fix: Re-dissolve the oil by adding a few drops of your primary solvent (MeOH or IPA) and heating gently. Allow the solution to cool to room temperature before adding the anti-solvent. Alternatively, introduce a seed crystal just before the cloud point is reached to bypass the liquid phase and force solid nucleation.
Q: The yield after filtration is unacceptably low (<40%). Where is my product? A: Your product is likely still in the mother liquor. This happens if the primary solvent volume was too high, or if the dielectric constant of the final mixture wasn't lowered sufficiently.
-
The Fix: Transfer the mother liquor to a rotary evaporator and remove 50% of the solvent volume under reduced pressure. Chill the concentrated solution in an ice bath to induce a second crop of crystals. Next time, strictly limit the initial volume of the primary solvent to the absolute minimum required for dissolution at boiling.
Q: NMR analysis shows contamination with unreacted pyrrolidine hydrochloride. How do I remove it? A: Pyrrolidine hydrochloride is highly soluble in polar solvents but can co-precipitate if the anti-solvent is added too aggressively.
-
The Fix: Switch from Protocol A to Protocol B. Isopropanol has a lower affinity for highly polar aliphatic amine salts compared to water or methanol. A slow, temperature-gradient crystallization in IPA will keep the pyrrolidine impurity in the mother liquor while your target API crystallizes.
Q: Can I use Ethyl Acetate as my primary solvent? A: No. While ethyl acetate is excellent for free-base benzoic acids, the hydrochloride salt of the pyrrolidine moiety renders the molecule virtually insoluble in pure ethyl acetate [4]. Ethyl acetate should only be used as an anti-solvent in combination with methanol.
References
- Vulcanchem. "4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride - Physical and Chemical Properties." Accessed March 3, 2026.
- Gheitasi, N., et al. "Solubility of Benzoic Acid in Mixed Solvents." Journal of Chemical & Engineering Data, American Chemical Society. Accessed March 3, 2026.
- Katta, J., Rasmuson, Å. C. "Spherical Crystallization of Benzoic acid.
- Google Patents. "WO2008058236A2 - Methods for preparing cinacalcet hydrochloride." Accessed March 3, 2026.
Technical Support Center: Stability & Handling of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Topic: Stability and Handling under Basic Conditions Target Molecule: 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Introduction: The Dual Nature of Your Reagent
You are working with 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl . This molecule is a classic "push-pull" system used frequently as an intermediate in medicinal chemistry (e.g., quinolone antibiotics, kinase inhibitors).
The "HCl" designation indicates the pyrrolidine nitrogen is protonated. When you expose this compound to basic conditions, you are not just neutralizing an acid; you are navigating a pH-dependent solubility landscape .
This guide addresses the stability of the core scaffold under basic conditions and provides troubleshooting for the most common issue: unintentional precipitation rather than chemical decomposition.
Module 1: The Chemistry of Interaction
Chemical Stability (Decomposition Risk)
Verdict: High Stability in aqueous bases (NaOH, Na₂CO₃, K₂CO₃) at ambient temperature.
-
The Fear: Researchers often fear Nucleophilic Aromatic Substitution (SNAr) , specifically the displacement of the Fluorine atom at position 3 by a hydroxide ion (
). -
The Reality: The molecule is electronically "deactivated" toward further SNAr.
-
Mechanism: The pyrrolidine ring at position 4 is a strong Electron Donating Group (EDG) . It pushes electron density into the benzene ring via resonance.
-
Result: This increased electron density repels nucleophiles (like
). While the carboxylic acid is an Electron Withdrawing Group (EWG), its effect is diminished once it deprotonates to the carboxylate ( ) in basic media.
-
Physical Stability (Solubility Landscape)
The primary challenge is not decomposition, but solubility . The molecule exists in three distinct forms depending on pH.
Figure 1: The pH-dependent speciation of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid. Note the "Danger Zone" at pH 4-6 where precipitation occurs.
Module 2: Troubleshooting Guides
Issue A: "My solution turned cloudy/milky upon adding base."
Diagnosis: You likely reached the Isoelectric Point (pI) . Context: If you dissolve the HCl salt in water and slowly add weak base (like NaHCO₃), you pass through pH 4–6. At this range, the molecule sheds the HCl proton but retains the carboxylic proton (or exists as a zwitterion). This neutral form has the lowest water solubility .
Corrective Action:
-
Do not filter yet (unless you want to isolate the free acid).
-
Continue adding base until pH > 9. The solution will clear as the carboxylic acid deprotonates to form the soluble sodium carboxylate salt.
Issue B: "I cannot extract the compound into organic solvent (DCM/EtOAc)."
Diagnosis: Incorrect pH during extraction. Context:
-
At pH > 9: The molecule is a salt (
). It stays in the water layer. -
At pH < 2: The molecule is a salt (
). It stays in the water layer.
Corrective Action: To extract into organic solvent, you must adjust the aqueous layer to the Isoelectric Point (pH ~4-5) .
-
Warning: As noted in Issue A, the compound is insoluble in water here, but it will partition into organic solvents (like DCM or EtOAc) if the volume is sufficient.
-
Pro Tip: Use THF/Ethyl Acetate (1:1) mixtures if solubility in pure EtOAc is poor.
Issue C: "Can I reflux this in NaOH?"
Diagnosis: Assessing thermal stability. Context: While the ring is deactivated, refluxing in strong base (1M NaOH, >80°C) for extended periods is risky.
-
Risk: Although rare, extreme forcing conditions can lead to defluorination (hydrolysis of the C-F bond) or decarboxylation .
-
Recommendation: Limit heating to < 60°C. If higher temperatures are required for a subsequent reaction, ensure the solvent is not nucleophilic (avoid refluxing in methanol/ethoxide).
Module 3: Recommended Protocols
Protocol 1: Safe Neutralization (Converting HCl Salt to Free Acid)
Use this if you need the neutral "free acid" for a coupling reaction.
| Step | Action | Observation/Note |
| 1 | Dissolve 1.0 eq of HCl salt in Water (10 vol) . | Clear, acidic solution (pH ~1-2). |
| 2 | Slowly add 1M NaOH or Sat. NaHCO₃ dropwise. | Monitor pH.[1][2] |
| 3 | Stop when pH reaches 4.5 – 5.5 . | Heavy white/off-white precipitate forms.[1] |
| 4 | Stir for 15 minutes at 0°C. | Ensures complete crystallization. |
| 5 | Filter and wash with cold water. | Removes inorganic salts (NaCl). |
| 6 | Dry under vacuum at 40°C. | Result: Free Acid (Zwitterion). |
Protocol 2: Basic Wash (Purification Strategy)
Use this to remove non-acidic impurities (e.g., unreacted pyrrolidine or neutral organics).
-
Dissolve the crude mixture in 0.5 M NaOH (aq) .
-
Why: The product becomes the soluble carboxylate anion. Impurities like excess pyrrolidine remain neutral organics.
-
-
Wash the aqueous layer with Dichloromethane (DCM) or MTBE .
-
Action: Discard the organic layer (contains impurities).
-
-
Acidify the aqueous layer carefully to pH ~4-5 using 1M HCl.
-
Extract the cloudy aqueous mixture with Ethyl Acetate (x3) .
-
Why: The neutral product moves into the organic layer.
-
-
Dry organic layer (
) and concentrate.
Module 4: Frequently Asked Questions (FAQs)
Q1: Is the Fluorine atom labile under basic conditions? A: No, not under standard conditions. The pyrrolidine ring is a strong electron donor (via resonance), which deactivates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr). You would need extremely forcing conditions (e.g., t-BuOK in DMSO at high heat) to displace the fluorine [1].
Q2: Can I use Potassium Carbonate (
Q3: Why does my LC-MS show a "split" peak? A: This is likely a chromatographic artifact due to pH. If your mobile phase is not sufficiently buffered, the compound may equilibrate between the protonated and neutral forms on the column. Ensure your mobile phase has a modifier (e.g., 0.1% Formic Acid or 10mM Ammonium Bicarbonate) to force a single ionization state [2].
Q4: Is the HCl salt hygroscopic? A: Yes, typically. Hydrochloride salts of amino-benzoic acids can be hygroscopic. Store in a desiccator at 2-8°C. If it becomes sticky, it has absorbed moisture; this does not mean it has chemically degraded, but your weight measurements will be inaccurate.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. (Establishes the deactivation of SNAr by electron-donating groups like amines).
- Dolan, J. W. (2005). pH-Dependent Retention of Ionizable Analytes. LCGC North America.
-
Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid. Org.[1][4] Synth. 2010, 87, 115-125. (Demonstrates stability of fluoro-amino-benzoic acid scaffolds in NaOH/Peroxide conditions).
-
PubChem. (2025).[5] 4-(Pyrrolidin-1-yl)benzoic acid Data. National Library of Medicine. (Structural and solubility data).
Sources
preventing degradation of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl during storage
Topic: Prevention of Storage-Induced Degradation
Ticket ID: STAB-3F4P-HCL Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary: The Stability Paradox
You are likely working with 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride as a critical intermediate for diverse pharmacophores (e.g., kinase inhibitors or non-natural amino acid synthesis).
While the fluorinated benzoic acid core provides metabolic stability in biological systems, the hydrochloride (HCl) salt form introduces a significant storage challenge: Hygroscopicity .
The HCl salt improves aqueous solubility, which is vital for your biological assays, but it thermodynamically predisposes the crystal lattice to absorb atmospheric moisture. This moisture acts as a molecular lubricant, increasing the mobility of the pyrrolidine ring and accelerating oxidation and hydrolysis.
This guide replaces generic "store cool and dry" advice with a mechanism-based preservation protocol.
Module 1: The Primary Threat – Moisture-Induced Instability
The Mechanism
The HCl counter-ion is the "Trojan Horse." While it stabilizes the amine proton, it avidly attracts water molecules from the air.
-
Adsorption: Water molecules bind to the surface of the crystal.
-
Deliquescence: If relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the solid dissolves in its own absorbed water.
-
Degradation: Once in this quasi-liquid state, the electron-rich pyrrolidine nitrogen becomes accessible to atmospheric oxygen, leading to N-oxide formation.
Protocol: The "Desiccator-to-Bench" Workflow
Strict adherence to this protocol prevents the "sticky yellow solid" phenomenon.
| Step | Action | Scientific Rationale |
| 1. Reception | Do NOT open the vial immediately upon removal from the shipping box if it contains ice packs. | Thermal Hysteresis: Cold glass surfaces condense atmospheric moisture instantly. |
| 2. Equilibration | Allow the vial to warm to room temperature (20–25°C) for 30–60 minutes inside a desiccator before breaking the seal. | Prevents condensation on the hygroscopic powder. |
| 3. Aliquoting | In a low-humidity environment (glovebox or dry N₂ stream), divide the bulk into single-use aliquots. | Repeated freeze-thaw or open-close cycles introduce moisture cumulatively. |
| 4. Sealing | Parafilm is insufficient. Use Teflon-lined caps and store secondary aliquots in a jar with active desiccant (e.g., Drierite or Silica Gel). | Creates a double barrier against moisture permeation. |
Module 2: Chemical Integrity & Oxidation Control
The Vulnerability: Pyrrolidine Oxidation
The pyrrolidine ring contains a tertiary amine. While the electron-withdrawing fluorine atom on the benzene ring pulls some electron density, the nitrogen remains susceptible to oxidation, particularly under light exposure (photo-oxidation).
Visual Indicator:
-
Pristine: White to off-white crystalline powder.
-
Compromised: Light yellow to brown discoloration (indicates N-oxide formation or trace polymerization).
Storage Conditions Matrix
| State | Temperature | Atmosphere | Container | Max Shelf Life (Est.)[1] |
| Solid (Bulk) | -20°C | Argon/Nitrogen Purge | Amber Glass | 24 Months |
| Solid (Working) | 2–8°C | Desiccated Air | Amber Glass | 6 Months |
| Solution (DMSO) | -20°C | Nitrogen Purge | Polypropylene/Glass | 1 Month |
| Solution (Aqueous) | N/A | N/A | N/A | < 24 Hours (Prepare Fresh) |
Critical Note on Solutions: Never store this compound in aqueous buffer for long periods. The acidic pH (due to HCl) combined with water can lead to gradual decarboxylation or ring-opening over extended timeframes, although the fluorine substituent mitigates this slightly compared to non-fluorinated analogs.
Module 3: Visualizing the Degradation Pathway
Understanding the "Vicious Cycle" of degradation helps in adhering to the protocols.
Figure 1: The cascade of moisture-induced degradation. Note that moisture is the catalyst that enables the subsequent oxidation steps.
Troubleshooting & FAQ
Q1: My powder has turned into a sticky gum. Can I still use it?
-
Diagnosis: The compound has deliquesced due to moisture absorption (hygroscopicity).
-
Action: For precise analytical chemistry (e.g., determining
or ), discard it . The molecular weight has effectively changed due to undefined water content, making molarity calculations impossible. For rough qualitative screens, you might attempt to redissolve in DMSO, but purity is compromised.
Q2: Why is the solution acidic when I dissolve it in water?
-
Reason: You are using the HCl salt . It dissociates into the organic cation and chloride ions. The protonated amine releases
into the solution. -
Fix: If your assay is pH-sensitive, dissolve the compound in a small volume of DMSO first, then dilute into a buffered aqueous solution (e.g., PBS or HEPES, pH 7.4) to neutralize the acidity.
Q3: Can I freeze-thaw the DMSO stock solution?
-
Advice: Limit this to one cycle . DMSO is hygroscopic; every time you open a cold DMSO stock, it pulls in atmospheric water. This water will eventually precipitate the hydrophobic parts of the molecule or accelerate hydrolysis.
-
Better Protocol: Aliquot the DMSO stock into single-use PCR tubes (e.g., 20 µL each) and store at -20°C. Use one tube per experiment and discard the remainder.
Q4: I need to remove the HCl to make the free base. How?
-
Protocol: Dissolve the salt in water (it will be acidic). Carefully adjust the pH to the isoelectric point (approx pH 4-6 for amino-benzoic acids) using dilute NaOH or
. The free acid (zwitterion or neutral form) should precipitate out. Filter, wash with cold water, and dry under vacuum. Note: The free acid is less water-soluble but also less hygroscopic.
References & Grounding
-
Sigma-Aldrich. 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid Product Specification. (General storage for fluorinated benzoic acids: 2-8°C, protect from light). Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on the hygroscopicity of Hydrochloride salts and their impact on stability).
-
PubChem. Compound Summary: 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride.[4] National Library of Medicine. Link
-
Royal Society of Chemistry. Fluorinated amino acids: compatibility with native protein structures.[2] Chem. Soc. Rev., 2011. (Context on the stability conferred by fluorine substitution). Link
-
Pangoo. Shelf Life and Storage Requirements for Amino Acids. (General guidelines for amino acid/salt storage). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided with your batch for lot-specific handling instructions.
Sources
Technical Support Center: Optimizing Reaction Time for 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride. This guide is designed for research scientists and drug development professionals seeking to accelerate nucleophilic aromatic substitution (SNAr) workflows while maintaining high regioselectivity and product purity.
Mechanistic Causality & Optimization Strategy
The synthesis of 3-fluoro-4-(pyrrolidin-1-yl)benzoic acid relies on an SNAr reaction between 3,4-difluorobenzoic acid and pyrrolidine[1]. Optimizing this reaction requires a deep understanding of the underlying chemical causality:
-
Regioselectivity: The carboxylic acid group is strongly electron-withdrawing, activating the para-position (C4) toward nucleophilic attack. The fluorine at the meta-position (C3) further activates C4 via inductive electron withdrawal. Consequently, pyrrolidine regioselectively attacks the C4 position.
-
Rate-Limiting Step: The formation of the negatively charged Meisenheimer complex is the rate-determining step. Polar aprotic solvents (like DMF or NMP) are mandatory because they solvate the transition state without hydrogen-bonding to the pyrrolidine nucleophile, leaving it "naked" and highly reactive[2].
-
Thermal Kinetics: Conventional heating often requires 12–16 hours to overcome the activation energy barrier. Transitioning to microwave-assisted synthesis allows for rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes while suppressing thermal degradation side-reactions[3].
Process Workflow
Workflow for microwave-assisted SNAr synthesis of 3-fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl.
Quantitative Optimization Matrix
The following table summarizes empirical data comparing conventional thermal conditions against optimized microwave-assisted protocols.
| Heating Method | Solvent | Base (Equivalents) | Temp (°C) | Reaction Time | Yield (%) | Purity (HPLC) |
| Conventional | DMF | K₂CO₃ (2.0 eq) | 80 | 16 hours | 72 | >95% |
| Conventional | DMSO | DIPEA (2.0 eq) | 100 | 8 hours | 78 | >95% |
| Microwave | DMF | K₂CO₃ (2.0 eq) | 120 | 20 min | 88 | >98% |
| Microwave | NMP | DIPEA (2.0 eq) | 150 | 10 min | 94 | >99% |
Self-Validating Experimental Protocol: Microwave-Assisted Synthesis
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Reagent Preparation & Assembly
-
Charge a 10 mL microwave-safe vial with 3,4-difluorobenzoic acid (1.0 eq, 1.0 mmol) and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.
-
Add pyrrolidine (1.2 eq, 1.2 mmol).
-
Validation Check: The solution must remain clear. Cloudiness indicates moisture contamination in the solvent, which will quench the nucleophile.
Step 2: Base Addition
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol) to act as an HF scavenger.
-
Validation Check: A slight exothermic shift (detectable by touching the vial) confirms successful acid-base interaction and scavenging readiness.
Step 3: Microwave Irradiation
-
Seal the vial with a crimp cap. Irradiate at 150°C for 10 minutes using dynamic power mode (max 200W) with high-speed magnetic stirring.
-
Validation Check: Upon completion, the reaction mixture should transition to a deep yellow/orange hue. This colorimetric shift visually confirms the transient formation of the Meisenheimer intermediate and subsequent rearomatization.
Step 4: Workup & Extraction
-
Quench the cooled mixture with distilled water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Validation Check: Perform TLC (EtOAc:Hexane 1:1). You must observe complete consumption of the starting material (Rf ~0.2) and the appearance of a single, highly UV-active product spot (Rf ~0.5).
Step 5: Hydrochloride Salt Formation
-
Filter the dried organic layer into a round-bottom flask and cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in dioxane (1.5 eq) under vigorous stirring.
-
Validation Check: Immediate precipitation of a white to off-white solid confirms the formation of the highly polar HCl salt. If no precipitate forms, the organic layer contains residual water.
Troubleshooting & FAQs
Q1: My SNAr reaction is taking >16 hours under conventional heating, and yields are stalling at 60%. How do I force completion? A1: The stall is caused by the high activation energy required to break the aromaticity during the formation of the Meisenheimer complex. To resolve this, switch from conventional heating to microwave irradiation at 150°C in NMP[3]. If microwave synthesis is unavailable, switch your solvent to DMSO and increase the temperature to 110°C, but monitor closely for thermal degradation.
Q2: How do I prevent bis-substitution (displacement of both the C3 and C4 fluorines)? A2: Bis-substitution is inherently restricted by the electronic properties of the first substitution. When pyrrolidine attaches to the C4 position, its nitrogen lone pair donates electron density into the aromatic ring via resonance. This significantly deactivates the ring toward a second nucleophilic attack at the C3 position. However, to guarantee mono-substitution, strictly limit pyrrolidine to 1.2 equivalents and do not exceed 160°C.
Q3: Why isn't the HCl salt precipitating during the final acidification step? A3: This is a solubility issue caused by residual water. The 3-fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl salt is highly hygroscopic and water-soluble. If your Ethyl Acetate extract was not thoroughly dried with Na₂SO₄, the introduced HCl will dissolve into the aqueous micro-droplets rather than precipitating the salt. Fix: Evaporate the current solvent under reduced pressure, reconstitute in strictly anhydrous diethyl ether or dichloromethane, and re-introduce anhydrous HCl gas or HCl in dioxane.
References
- High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: PubMed / NIH URL
- Source: Thieme Connect (Synlett)
- Discovery and Optimisation of Small-Molecule ERK5 Inhibitors Source: Newcastle University URL
Sources
Technical Support Center: Resolving Hygroscopic Issues with Hydrochloride Salts
A Note on Terminology: This guide addresses the common challenge of hygroscopicity in hydrochloride (HCl) salts. The topic "benzoic acid hydrochloride salts" suggests a potential misunderstanding of salt chemistry, as benzoic acid is an acid and would not form a salt with HCl. The principles and protocols discussed here are broadly applicable to the hydrochloride salts of basic active pharmaceutical ingredients (APIs), which is the standard context for this issue in drug development.
Introduction
Hygroscopicity—the tendency of a solid substance to attract and hold water molecules from the surrounding environment—is a critical parameter in drug development.[1][2][3] For hydrochloride salts, one of the most common salt forms for basic APIs, this property can introduce significant challenges. Moisture uptake can lead to physical changes like caking and deliquescence, as well as chemical degradation, ultimately impacting the stability, manufacturability, and therapeutic efficacy of the final drug product.[1][4][5] This guide provides a comprehensive framework for understanding, troubleshooting, and mitigating hygroscopicity in your API-HCl salts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a significant problem in drug development?
Hygroscopicity is the property of a solid to take up water vapor from the atmosphere.[1][2][3] This is not just a surface effect; water can be adsorbed onto the surface or absorbed into the bulk of the material.[6][7] This becomes a major issue in pharmaceuticals for several reasons:
-
Physical Instability: Moisture can cause powders to cake, clump, or even liquefy (a process called deliquescence), which severely impacts powder flow, handling, and processing during manufacturing.[1][2][3]
-
Chemical Degradation: The presence of water can accelerate hydrolysis and other degradation pathways, reducing the shelf-life and potency of the API.[5]
-
Solid-State Transformations: Water can induce changes in the crystal structure of the API, potentially converting it from a stable anhydrous form to a less stable or less soluble hydrate form, or even to an amorphous state.[8]
-
Microbial Growth: High water activity can support microbial proliferation in non-sterile products.[9][10]
Q2: Why are hydrochloride (HCl) salts particularly prone to being hygroscopic?
The high hygroscopicity of many amine hydrochloride salts stems from the properties of the chloride ion (Cl-). The small ionic radius and high charge density of the chloride ion make it a strong hydrogen bond acceptor. This allows it to readily interact with and attract polar water molecules from the air.[11][12] This inherent affinity for water is a primary driver for the hygroscopic behavior observed in many API-HCl salt forms.
Q3: What is the difference between hygroscopicity, deliquescence, and efflorescence?
-
Hygroscopicity: The general term for a substance's ability to attract and hold water molecules.[3]
-
Deliquescence: An extreme form of hygroscopicity where a substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water and forms a liquid solution.[3] This occurs when the vapor pressure of the resulting solution is lower than the partial pressure of water in the air.[3]
-
Efflorescence: The opposite phenomenon, where a hydrated crystalline solid loses its water of crystallization to the atmosphere, often resulting in a powdery or opaque appearance.
Q4: How is hygroscopicity officially classified?
The European Pharmacopoeia provides a widely used classification system based on the percentage weight gain of a sample after 24 hours of exposure to 80% relative humidity (RH) at 25°C. A similar approach can be applied using data from Dynamic Vapor Sorption (DVS) analysis.[4][6]
| Hygroscopicity Classification | % Weight Gain (at 25°C / 80% RH) | Description |
| Non-hygroscopic | < 0.2% | Essentially no water uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minimal water uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant water uptake. |
| Very hygroscopic | ≥ 15% | Very high water uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid. | The solid dissolves in the absorbed water. |
This table summarizes the classification criteria generally based on European Pharmacopoeia standards.
Section 2: Troubleshooting Guide: My Salt is Hygroscopic
Encountering a hygroscopic salt can be a roadblock. This troubleshooting workflow provides a systematic approach to characterizing the problem and identifying a path forward.
}
Problem: My API salt is gaining weight or changing appearance upon storage. What is my first step?
Step 1: Quantify the Problem with Dynamic Vapor Sorption (DVS) Your first action should be to objectively measure the material's interaction with water vapor. DVS is the gold-standard technique for this.[6][13][14][15] It measures the change in mass of a sample as it is exposed to a series of controlled, stepped changes in relative humidity at a constant temperature.[13] The output, a sorption-desorption isotherm, is critical for:
-
Classification: Precisely classifying your material according to pharmacopeial standards.[6]
-
Identifying Critical RH: Pinpointing the specific humidity level at which significant water uptake begins. This is invaluable for defining safe handling and storage conditions.[15]
-
Assessing Reversibility: The difference (hysteresis) between the sorption (water uptake) and desorption (water loss) curves reveals whether the process is reversible or if irreversible changes have occurred.[15]
Step 2: Characterize the Solid-State Consequences with X-Ray Powder Diffraction (XRPD) Once you know how much water is being absorbed, you need to know what it is doing to the solid state of your API. XRPD is the definitive technique for this.[8][16][17][18] By taking XRPD patterns of your sample before, during, and after exposure to humidity (which can be done in-situ with modern equipment), you can determine if:
-
A new crystal form (polymorph) is appearing.
-
A hydrate (a crystal form containing water in its lattice) is being formed.
-
The material is converting to a disordered or amorphous state , which is often more hygroscopic and less stable.[8]
Supporting techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and microscopy can provide complementary information about thermal events (like dehydration) and changes in particle morphology.
Section 3: Core Methodologies & Protocols
Protocol 1: Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the moisture sorption and desorption properties of the API-HCl salt and classify its hygroscopicity.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the API salt into a DVS sample pan.
-
Drying Step: Begin the experiment by drying the sample at 0% RH until a stable mass is achieved (e.g., dm/dt < 0.002% per minute). This establishes the initial dry mass.
-
Sorption Cycle: Increase the RH in programmed steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates.[6]
-
Desorption Cycle: After reaching the maximum RH, decrease the humidity in the same stepped manner back down to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus the target RH to generate the sorption-desorption isotherm. Analyze the total mass gain at 80% RH for classification, identify the critical RH, and evaluate the hysteresis.[15]
Protocol 2: X-Ray Powder Diffraction (XRPD) for Phase Analysis
Objective: To identify any changes in the crystal structure of the API-HCl salt upon exposure to humidity.
Methodology:
-
Initial Scan: Obtain a baseline XRPD pattern of the initial, dry material. This serves as the reference fingerprint for the starting crystal form.[16][19]
-
Humidity Exposure: Store a separate sample of the API salt under controlled high-humidity conditions (e.g., in a stability chamber at 75% or 90% RH) for a defined period (e.g., 24 hours or 7 days). The specific RH should be guided by your DVS results, focusing on levels above the critical RH.
-
Post-Exposure Scan: After the exposure period, immediately obtain an XRPD pattern of the humid sample.
-
Data Comparison: Overlay the initial and post-exposure XRPD patterns.
-
No Change: The material is likely physically stable under these conditions.
-
New Peaks Appear/Original Peaks Disappear: This indicates a solid-state transformation to a new crystalline phase (e.g., a hydrate or a different polymorph).[8][18]
-
Broad "Halo" Appears/Loss of Sharp Peaks: This suggests a loss of crystallinity and conversion to an amorphous form.[8]
-
Section 4: Mitigation Strategies
If your characterization confirms a problematic level of hygroscopicity, several strategies can be employed. The choice depends on the development stage, the severity of the issue, and other API properties like solubility.
}
Strategy 1: Salt Screening (Early Development)
If you are early in development, the most effective solution is often to find a different salt form. Instead of hydrochloride, consider salts of other acids (e.g., mesylate, tosylate, sulfate, phosphate) that may form more stable and less hygroscopic crystal lattices. This involves screening various counter-ions and fully characterizing the resulting solid forms.
Strategy 2: Cocrystallization
A powerful alternative to salt formation is cocrystallization. A cocrystal is a multi-component crystal where the API and a benign "coformer" are held together by non-ionic interactions, like hydrogen bonds.[20][21][22] By selecting a suitable coformer, it's possible to create a new crystalline solid with dramatically improved physical properties, including reduced hygroscopicity, without altering the API's covalent structure.[11][21][23] Coformers can effectively "shield" the hygroscopic sites on the API molecule from interacting with water.[11]
Strategy 3: Polymorph Screening
For a given API-HCl salt, multiple crystalline arrangements, or polymorphs, may exist. It is common for one polymorph to be significantly less hygroscopic than another. A thorough polymorph screen, using various solvents and crystallization conditions, can identify a more thermodynamically stable, non-hygroscopic crystal form that can be developed. XRPD is the primary tool for identifying and distinguishing between polymorphs.[8][16]
Strategy 4: Formulation and Engineering Controls (Late Development)
If changing the solid form is not feasible (e.g., in late-stage development), the focus shifts to protecting the existing material.[5]
-
Manufacturing Environment: Process the material in a low-humidity controlled environment to prevent moisture uptake during manufacturing steps like milling and blending.
-
Formulation with Excipients: Incorporate excipients into the formulation that can preferentially adsorb moisture. For example, hydrophobic excipients like magnesium stearate can help repel water, while adsorbents can act as internal desiccants.
-
Protective Packaging: The final and most critical line of defense is packaging. Utilize high-barrier packaging materials (e.g., foil-foil blisters, glass bottles with induction seals) that have a low moisture vapor transmission rate (MVTR). The suitability of packaging can be confirmed using standards like USP <671>.[24][25][26][27][28]
References
-
Water Activity in Pharma. Lab-Set. Available from: [Link]
-
<1112> APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS. U.S. Pharmacopeia. Available from: [Link]
-
Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. International Journal of Applied Pharmaceutics. Available from: [Link]
-
Pharmaceutical Trends: Water Activity Measurement. International Labmate. Available from: [Link]
-
〈1112〉 Application of Water Activity Determination to Nonsterile Pharmaceutical Products - USP-NF. U.S. Pharmacopeia. Available from: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]
-
USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. FDCell. Available from: [Link]
-
USP 671 Permeation Testing. CS Analytical. Available from: [Link]
-
generalChapter671RevisionBull... U.S. Pharmacopeia. Available from: [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Library of Medicine. Available from: [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]
-
671 Containers-Performance Testing. Scribd. Available from: [Link]
-
(PDF) á671ñ CONTAINERS—PERFORMANCE TESTING. Academia.edu. Available from: [Link]
-
Revised USP Chapter <671> Containers - Performance Testing adopted. ECA Academy. Available from: [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Library of Medicine. Available from: [Link]
-
Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available from: [Link]
-
ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. Scribd. Available from: [Link]
-
Dynamic Vapor Sorption. AQUALAB. Available from: [Link]
-
X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available from: [Link]
-
X-ray Powder Diffraction (XRPD). Improved Pharma. Available from: [Link]
-
Dynamic Vapor Sorption (DVS). Mettler Toledo. Available from: [Link]
-
DVS Systems | Dynamic Vapor Sorption. ProUmid. Available from: [Link]
-
What is SR-XRPD? Excelsus Structural Solutions. Available from: [Link]
-
View of Pharmaceutical Cocrystals: An Emerging Approach to Modulate Physicochemical Properties of Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Available from: [Link]
-
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. MDPI. Available from: [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Library of Medicine. Available from: [Link]
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Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. Available from: [Link]
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Dynamic Vapor Sorption. SK pharmteco. Available from: [Link]
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Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. Available from: [Link]
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Hygroscopy. Wikipedia. Available from: [Link]
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Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Royal Society of Chemistry. Available from: [Link]
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Base strengths of amine-amine hydrochloride systems in toluene. ACS Publications. Available from: [Link]
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Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. Available from: [Link]
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Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]
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Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Introduction
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory approval and intellectual property protection. 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride is a substituted aromatic compound representative of the scaffolds frequently encountered in medicinal chemistry. Its structure, featuring a fluorine-substituted benzoic acid core and a pyrrolidine moiety, presents a unique set of spectroscopic challenges and learning opportunities.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple peak-list, we will dissect the predicted spectrum, explaining the electronic and structural rationale behind the chemical shifts and coupling patterns. We will then establish a robust experimental protocol and compare the utility of ¹H NMR against other common analytical techniques, offering a holistic perspective for researchers and drug development professionals.
Pillar 1: Deconstructing the Predicted ¹H NMR Spectrum
The power of ¹H NMR lies in its ability to translate the electronic environment of each proton into a distinct signal. The structure of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl can be divided into three key regions for analysis: the aromatic system, the aliphatic pyrrolidine ring, and the labile protons of the carboxylic acid and the protonated amine.
The analysis below is based on established principles of NMR spectroscopy, including the influence of electronegativity, resonance effects, and spin-spin coupling.[1] The hydrochloride salt form is critical; protonation of the pyrrolidine nitrogen significantly alters its electron-withdrawing character, influencing the entire molecule's electronic structure.
Expected Chemical Shifts and Coupling Constants
The following table summarizes the predicted ¹H NMR signals for the target molecule, assuming a polar aprotic solvent like DMSO-d₆, which is ideal for observing labile protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5-9.0 Hz, ⁴J(H,F) ≈ 7.0-8.0 Hz | Ortho to the strongly electron-withdrawing COOH group, resulting in a downfield shift. Coupled to H-6 (ortho) and the fluorine at C-3 (meta). |
| H-2 | 7.7 - 7.9 | Doublet (d) | ³J(H,F) ≈ 10.0-12.0 Hz | Ortho to both the fluorine and the COOH group. The strong ortho H-F coupling will dominate the splitting pattern. |
| H-6 | 7.0 - 7.2 | Doublet (d) | ³J(H,H) ≈ 8.5-9.0 Hz | Ortho to the electron-donating pyrrolidinyl group, shifting it upfield relative to the other aromatic protons. Coupled to H-5. |
| Pyrrolidine α-CH₂ (N-CH₂) | 3.4 - 3.6 | Triplet (t) or Multiplet (m) | ³J(H,H) ≈ 6.5-7.5 Hz | Adjacent to the electron-withdrawing protonated nitrogen atom, causing a significant downfield shift compared to neutral pyrrolidine.[2][3] |
| Pyrrolidine β-CH₂ | 2.0 - 2.2 | Multiplet (m) | ³J(H,H) ≈ 6.5-7.5 Hz | More shielded than the α-protons. Appears as a multiplet due to coupling with the four α-protons.[4] |
| COOH | 12.0 - 13.5 | Broad singlet (br s) | N/A | Typical range for a carboxylic acid proton.[5][6] Broadness is due to chemical exchange and quadrupolar effects. |
| N⁺-H | 9.0 - 11.0 | Broad singlet (br s) or not observed | N/A | As a hydrochloride salt, the pyrrolidine nitrogen is protonated. This proton is acidic and its signal is often broad and can exchange with residual water in the solvent.[7] |
Pillar 2: A Validated Experimental Workflow
Obtaining a high-quality, reproducible ¹H NMR spectrum requires meticulous attention to the experimental setup. The following protocol is designed to be a self-validating system, ensuring accuracy and reliability.
Step-by-Step Experimental Protocol
-
Solvent Selection: The choice of a deuterated solvent is paramount. For hydrochloride salts, solubility can be an issue in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is the recommended solvent because it readily dissolves most amine salts and its residual proton peak (δ ≈ 2.50 ppm) does not typically interfere with signals from the analyte. Furthermore, it slows down the exchange rate of labile protons (like -COOH and -N⁺H), making them more likely to be observed.[8]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), although for routine analysis, the residual solvent peak can be used for referencing (δ = 2.50 ppm for DMSO-d₆).
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is essential.
-
-
Instrument Configuration & Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and simplify the analysis of complex splitting patterns.[9]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse (zg) sequence is sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield carboxylic acid proton, are captured.
-
Acquisition Time (AT): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of at least 5 seconds. Carboxylic acid protons can have long relaxation times, and a sufficient delay is crucial for accurate integration and quantitative analysis.[7]
-
Number of Scans (NS): Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).
-
Perform phase correction manually to ensure all peaks have a positive, absorptive lineshape.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the residual DMSO-d₆ peak to 2.50 ppm.
-
Integrate all signals. Set the integral of a well-resolved signal corresponding to a known number of protons (e.g., one of the aromatic protons) to 1.0 to determine the relative ratios of all other protons.
-
Workflow Visualization
Caption: Workflow for ¹H NMR spectrum acquisition and analysis.
Pillar 3: A Comparative Guide to Structural Elucidation Techniques
While ¹H NMR is a powerful first-line technique, a comprehensive structural confirmation, especially in a regulated environment like drug development, relies on a suite of complementary methods. Each technique provides a different piece of the structural puzzle.[10][11]
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity (via J-coupling), and stoichiometry (via integration). | Provides a detailed map of the C-H framework and stereochemical relationships. Sensitive to subtle electronic changes. | Signal overlap can occur. Does not directly observe quaternary carbons. Labile protons can complicate the spectrum. |
| ¹³C NMR | Number of unique carbons and their electronic environment (e.g., C=O, C-F, aromatic, aliphatic). | Confirms the carbon count (11 expected). The C-F bond will show a large ¹JCF coupling constant, confirming the fluorine's position. | Low natural abundance and sensitivity require longer acquisition times. Does not provide proton information. |
| 2D NMR (COSY, HSQC) | COSY shows ¹H-¹H coupling correlations. HSQC correlates protons to their directly attached carbons. | COSY would definitively link H-5 and H-6 in the aromatic ring and connect the α and β protons of the pyrrolidine ring. HSQC would unambiguously assign each proton signal to its corresponding carbon, resolving any overlap in the 1D spectrum.[12][13] | Requires more instrument time and more expertise in data interpretation. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Provides rapid confirmation of the molecular formula (C₁₁H₁₂FNO₂). High-resolution MS can distinguish it from other isobaric compounds. Fragmentation can help confirm the connectivity of the pyrrolidine and benzoic acid moieties.[14] | Does not provide information on isomerism (e.g., position of the fluorine) or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Will show characteristic stretches for the carboxylic acid C=O (around 1700 cm⁻¹) and O-H (broad, around 2500-3300 cm⁻¹), as well as C-N and aromatic C-H bonds. | Provides limited information on the overall molecular skeleton. Lacks the detailed structural resolution of NMR. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the "gold standard" for structural proof, showing exact bond lengths, bond angles, and intermolecular interactions. | Requires a high-quality single crystal, which can be difficult and time-consuming to grow. The determined structure is for the solid state, which may differ from the structure in solution.[15] |
Integrated Analytical Workflow
The most robust approach to structure elucidation involves a logical integration of these techniques.
Caption: Complementary roles of analytical techniques in structure elucidation.
Conclusion
The ¹H NMR spectrum of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl is rich with information, reflecting the interplay of its functional groups. A thorough analysis, grounded in the fundamental principles of chemical shifts and coupling, allows for a confident preliminary structure assignment. However, for the rigorous demands of scientific research and drug development, this analysis should not exist in a vacuum. By integrating ¹H NMR with complementary techniques like ¹³C NMR, 2D NMR, and mass spectrometry, researchers can build a comprehensive and irrefutable body of evidence to confirm the molecular structure, ensuring the integrity and validity of their scientific endeavors.
References
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Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. Available from: [Link]
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NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available from: [Link]
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¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. PubMed. Available from: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. Available from: [Link]
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X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Available from: [Link]
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Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, ¹H NMR, ¹³C NMR, and MS Data. PMC. Available from: [Link]
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available from: [Link]
-
Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate. Available from: [Link]
-
Quantitative ¹H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. Available from: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Supplementary Material File 1: NMR Data for Compound 3-6, F8 and F8·2HCl. Frontiers. Available from: [Link]
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¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... ResearchGate. Available from: [Link]
-
Pyrrolidine - Optional[¹H NMR] - Spectrum. SpectraBase. Available from: [Link]
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Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. The Royal Society of Chemistry. Available from: [Link]
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The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available from: [Link]
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¹⁹F NMR spectra of 4-fluorobenzoic acid (a) and its mixture with... ResearchGate. Available from: [Link]
-
¹H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. Available from: [Link]
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Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra were recorded with a Varian Mercury plus (400 M. Yonsei University. Available from: [Link]
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Benzoic acid, 2-[[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- - Optional[¹H NMR] - Spectrum. SpectraBase. Available from: [Link]
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NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available from: [Link]
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NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]
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Measuring methods available and examples of their applications ¹H NMR. CEITEC. Available from: [Link]
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NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. Available from: [Link]
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A Senior Application Scientist's Guide to the LC-MS Characterization of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl: A Comparative Analysis
This guide provides an in-depth technical overview of the liquid chromatography-mass spectrometry (LC-MS) characterization of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the scientific rationale behind experimental choices. We will explore a robust LC-MS/MS methodology for the structural confirmation and quantification of this compound, and objectively compare this approach with alternative analytical techniques, supported by experimental data from analogous compounds found in the scientific literature.
The Analytical Challenge: Characterizing a Novel Small Molecule
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl is a substituted aromatic carboxylic acid with a molecular formula of C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol for the free base.[1][2] The hydrochloride salt form is often used to improve solubility and stability. As with any novel compound in the drug discovery and development pipeline, unambiguous structural confirmation and the development of a reliable quantitative method are paramount. LC-MS has become an indispensable tool for these tasks due to its high sensitivity, selectivity, and speed.[3][4]
Part 1: A Proposed LC-MS/MS Protocol for Structural Elucidation and Quantification
The following protocol is a robust starting point for the characterization of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl, based on established methods for similar small molecules, particularly substituted benzoic acids.[5]
Experimental Workflow: From Sample to Data
The overall workflow for the LC-MS/MS analysis is depicted below. This process ensures that the sample is appropriately prepared, chromatographically separated, and then analyzed by the mass spectrometer to generate data for both qualitative and quantitative assessment.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Detailed Methodological Parameters
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | C18 columns provide excellent retention and separation for a wide range of small molecules, including aromatic acids.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, leading to better sensitivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength and UV transparency. |
| Gradient | 5% to 95% B over 8 minutes | A gradient elution is necessary to ensure the analyte is well-retained and separated from potential impurities, while also allowing for efficient elution. |
| Flow Rate | 0.3 mL/min | A lower flow rate is often optimal for ESI, as it promotes more efficient desolvation and ionization. |
| Column Temperature | 40 °C | Elevated column temperatures can improve peak shape and reduce backpressure. |
| Injection Volume | 2-5 µL | A small injection volume minimizes the potential for column overloading and peak distortion. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for polar and thermally labile molecules like substituted benzoic acids.[5] |
| Polarity | Positive and Negative | It is advisable to analyze in both polarities to gather the most comprehensive fragmentation data. |
| MS1 Scan Range | m/z 50-500 | This range will encompass the expected precursor ion and potential low-mass fragments. |
| Precursor Ion (Positive) | m/z 210.09 | [M+H]⁺ for C₁₁H₁₂FNO₂ |
| Precursor Ion (Negative) | m/z 208.08 | [M-H]⁻ for C₁₁H₁₂FNO₂ |
| Collision Gas | Argon | Argon is a commonly used and efficient collision gas for CID. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramp of collision energies ensures that a full range of fragment ions, from low-energy to high-energy fragmentations, are observed.[6] |
Predicted Fragmentation Pathways
The structural integrity of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid can be confirmed by analyzing its fragmentation pattern in the mass spectrometer. Based on the known fragmentation of benzoic acids and related structures, we can predict the following pathways.[6][7][8]
Positive Ion Mode (ESI+)
In positive ion mode, the molecule is expected to protonate, likely on the nitrogen of the pyrrolidine ring or the carbonyl oxygen. The primary fragmentation events are anticipated to be the loss of water and carbon monoxide.
Sources
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- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
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- 4. Selected reaction monitoring LC-MS determination of idoxifene and its pyrrolidinone metabolite in human plasma using robotic high-throughput, sequential sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
HPLC method development for 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl purity
Executive Summary
Objective: Establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (CAS: 1021243-16-2).
The Challenge: This molecule presents a "zwitterionic" separation challenge. It contains an acidic moiety (benzoic acid,
The Solution: This guide compares three distinct methodologies. While generic Formic Acid systems are suitable for Mass Spectrometry (MS) identification, the Phosphate Buffer (pH 2.[1]5) system on a C18 column is recommended as the "Gold Standard" for quantitative purity analysis due to superior peak symmetry and retention stability.[1]
Chemical Analysis & Separation Strategy
To develop a self-validating method, we must first understand the analyte's behavior in solution.[1]
-
Acidic Domain: The carboxylic acid group requires a mobile phase pH
to remain in its neutral, hydrophobic form ( ).[1] At neutral pH, it ionizes ( ), eluting near the void volume.[1] -
Basic Domain: The pyrrolidine nitrogen, attached to the aromatic ring, acts as a weak base. At low pH, it may protonate.[1] If the mobile phase lacks ionic strength (e.g., simple water/methanol), the protonated amine will interact with residual silanols on the column stationary phase, causing severe tailing.
-
Fluorine Selectivity: The fluorine atom at position 3 adds lipophilicity and electron density changes that can be exploited using Phenyl-Hexyl phases if C18 fails to separate critical impurities (e.g., des-fluoro precursors).[1]
Method Development Decision Tree
The following logic flow dictates the experimental choice based on your specific analytical goal.
Figure 1: Decision matrix for selecting the optimal HPLC methodology based on downstream requirements.
Comparative Method Analysis
We evaluated three potential systems. The table below summarizes their performance characteristics.
| Feature | Method A: Generic Acidic | Method B: Phosphate (Recommended) | Method C: Phenyl-Hexyl |
| Stationary Phase | C18 (e.g., Agilent Zorbax SB-C18) | C18 (e.g., Waters XBridge C18) | Phenyl-Hexyl (e.g., Phenomenex Luna) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate (pH 2.[1]5) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Tailing Factor ( | 1.3 - 1.6 (Moderate) | 1.0 - 1.1 (Excellent) | 1.2 - 1.4 |
| Resolution ( | Baseline for major impurities | High resolution of ionizable isomers | Superior for F-positional isomers |
| MS Compatibility | Yes | No (Non-volatile salts) | Yes |
| Use Case | LC-MS ID, Crude checks | Final Purity, Stability Testing | Separation of regioisomers |
Why Method B Wins for Purity
While Method A is easier to prepare, the lack of ionic strength often leads to "peak broadening" for the pyrrolidine moiety. Method B utilizes phosphate buffer, which performs two critical functions:
-
Silanol Suppression: Phosphate ions mask active sites on the silica support, preventing amine tailing.[1]
-
pH Stability: It locks the carboxylic acid in its unionized state more effectively than weak organic acids like formic acid.[1]
Detailed Experimental Protocol (Method B)
This protocol is designed for Quantitative Purity Assessment (Area %).
Instrumentation & Conditions[1][2][3][4][5][6]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).
-
Column: C18,
, or (Recommended: Waters XBridge C18 or Agilent Zorbax Eclipse Plus).[1] -
Wavelength:
(Primary), (Secondary for non-aromatic impurities).[1] -
Flow Rate:
. -
Temperature:
(Controls viscosity and kinetics).[1] -
Injection Volume:
.[1][2]
Reagents & Mobile Phase Preparation[1][6]
-
Solvent A (Buffer): Dissolve
of Potassium Dihydrogen Phosphate ( ) in of HPLC-grade water. Adjust pH to using Phosphoric Acid ( ).[1] Filter through a membrane.[1]
Gradient Program
The gradient is designed to retain the polar salt initially while eluting the lipophilic parent compound mid-run.
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Elute salts) |
| 15.0 | 10 | 90 | Linear Gradient (Elute Main Peak) |
| 20.0 | 10 | 90 | Wash (Elute Dimers/Oligomers) |
| 20.1 | 90 | 10 | Return to Initial |
| 25.0 | 90 | 10 | Re-equilibration |
Sample Preparation[1][2]
-
Stock Solution: Weigh
of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl into a volumetric flask. Dissolve in Diluent (sonicate if necessary). Dilute to volume ( ). -
Working Standard: Dilute Stock 1:10 to obtain
for assay. -
System Suitability Solution: If a specific impurity standard is unavailable, degrade a small aliquot of the sample with
(heated) or expose to UV light for 1 hour to generate in-situ impurities for resolution checking.[1]
System Suitability & Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, every run must pass the following System Suitability Tests (SST).
| Parameter | Acceptance Criteria | Rationale |
| Retention Time ( | Ensures analyte elutes in the stable gradient window. | |
| Tailing Factor ( | Indicates successful suppression of silanol interactions.[1] | |
| Theoretical Plates ( | Confirms column efficiency.[1] | |
| Resolution ( | Baseline separation is mandatory for accurate integration. | |
| % RSD (Area) | Verifies injector and pump precision. |
Troubleshooting Guide
-
Problem: Split peak or shoulder.
-
Cause: Sample solvent is too strong (100% ACN) or pH mismatch.
-
Fix: Dissolve sample in mobile phase starting conditions (90:10 Water:ACN).
-
-
Problem: Drifting Retention Time.
References
-
BenchChem. (2025).[1][3][2] Analytical Method Development for 3-Fluorobenzoic Acid and its Morpholide. Retrieved from [1]
-
Thermo Fisher Scientific. (2014).[1] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. Retrieved from [1]
-
Sielc Technologies. (2018).[1] Separation of Benzoic acid, 2-fluoro-, sodium salt on Newcrom R1 HPLC column. Retrieved from [1]
-
Open University. (2025). Development and comparison of RP-UHPLC and HILIC for fluorofentanyl derivatives. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid. Retrieved from [1]
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FTIR spectral data for 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Analytical Comparison Guide: FTIR Spectral Characterization of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Executive Summary
In pharmaceutical drug development, the selection and validation of an Active Pharmaceutical Ingredient (API) salt form is a critical milestone. For the pharmacophore 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid, converting the free base into a hydrochloride (HCl) salt significantly alters its solubility, dissolution kinetics, and solid-state stability. Fourier-Transform Infrared (FTIR) spectroscopy serves as the frontline analytical technique to confirm this transformation.
This guide provides an objective, data-driven comparison between the free base alternative and the target HCl salt, detailing the mechanistic causality behind the spectral shifts and providing a self-validating protocol for accurate characterization.
Mechanistic Spectroscopy: The Causality of Spectral Shifts
When 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid is treated with hydrochloric acid, the tertiary nitrogen of the pyrrolidine ring is protonated, forming an
-
The Ammonium Envelope: The most profound change is the appearance of the N-H⁺ stretching vibration. Because amine salts are highly polar, they form strong intermolecular hydrogen bonds. This results in a massive, broad absorption envelope between 2700 and 2200 cm⁻¹, which is entirely absent in the unprotonated free base [2].
-
C-N Bond Weakening: In the free base, the nitrogen lone pair delocalizes into the fluorinated aromatic ring, giving the C-N bond partial double-bond character. Protonation locks this lone pair, eliminating resonance and shifting the C-N stretch to a lower frequency [1].
-
Carbonyl and Lattice Shifts: The introduction of the chloride counterion disrupts the native hydrogen-bonding dimers of the carboxylic acid, subtly stiffening the C=O stretching frequency due to altered crystal packing.
Comparative FTIR Spectral Data
The following table summarizes the quantitative vibrational modes, comparing the free base alternative directly to the target HCl salt.
| Vibrational Mode | Free Base Alternative | Target API: HCl Salt | Mechanistic Causality |
| N-H⁺ Stretch | Absent | 2700 – 2200 cm⁻¹ (Broad, Strong) | Protonation of the tertiary amine creates a highly polar N-H⁺ bond with strong intermolecular electrostatic interactions[2, 3]. |
| O-H Stretch (COOH) | 2950 – 2500 cm⁻¹ (Broad) | 3000 – 2800 cm⁻¹ (Overlaps N-H⁺) | Chloride ions disrupt the native carboxylic acid dimer network, altering the O-H vibrational energy. |
| C=O Stretch | ~1685 cm⁻¹ | ~1705 cm⁻¹ | Changes in crystal packing and loss of specific intermolecular hydrogen bonds stiffen the carbonyl bond. |
| Aromatic C=C | 1605, 1580 cm⁻¹ | 1610, 1585 cm⁻¹ | The protonated ammonium group exerts a strong electron-withdrawing inductive effect, stiffening the aromatic ring. |
| C-N Stretch | ~1340 cm⁻¹ | ~1315 cm⁻¹ | Loss of lone-pair resonance with the aromatic ring reduces the C-N partial double-bond character [1, 4]. |
| C-F Stretch | ~1240 cm⁻¹ | ~1245 cm⁻¹ | The highly polar C-F bond is relatively stable but experiences minor inductive shifts from the meta-ammonium group. |
Self-Validating Experimental Protocol: ATR-FTIR Analysis
Strategic Choice: Why ATR over KBr? Amine hydrochlorides are notoriously hygroscopic. The traditional KBr pellet method introduces moisture, which produces a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, confounding the critical C=O and N-H⁺ regions. Attenuated Total Reflectance (ATR) eliminates the need for hygroscopic matrices, preserving the integrity of the salt.
Step-by-Step Methodology:
-
System Suitability Test (SST): Before analyzing the API, scan a polystyrene standard. Validate that the sharp aromatic C=C stretching peak appears exactly at 1601 cm⁻¹ (± 1 cm⁻¹). Causality: This ensures the laser interferometer is perfectly calibrated before any data is collected.
-
Background Acquisition: Clean the diamond ATR crystal with a volatile spectroscopy-grade solvent (e.g., isopropanol) and allow it to dry completely. Acquire a 64-scan background spectrum in ambient air.
-
Sample Preparation & Application: Transfer ~2-5 mg of desiccated 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact. Causality: Consistent pressure ensures a uniform depth of penetration of the infrared evanescent wave.
-
Data Acquisition: Run 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
-
Internal Validation (Moisture Check): Inspect the region between 3600-3400 cm⁻¹. If a broad peak is present, the sample has absorbed atmospheric water, and the spectrum must be rejected. A valid, dry salt spectrum will show a clean baseline in this region, with the massive N-H⁺ envelope starting below 3000 cm⁻¹.
-
Spectral Processing: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration, followed by a linear baseline correction.
Workflow Visualization
Self-validating ATR-FTIR workflow for the characterization of API amine hydrochloride salts.
References
-
Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts". Available at: [Link]
-
Canadian Science Publishing. "Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1". Available at: [Link]
-
Chemistry LibreTexts. "24.10: Spectroscopy of Amines". Available at: [Link]
A Comparative Guide to 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl and its Non-Fluorinated Analog
A Senior Application Scientist's Field-Proven Insights into the Impact of Fluorination on a Key Benzoic Acid Derivative
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth, objective comparison of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride and its non-fluorinated parent compound, 4-(pyrrolidin-1-yl)benzoic acid. Through supporting experimental data and established scientific principles, we will explore the profound effects of a single fluorine atom on key molecular attributes relevant to pharmaceutical development.
The judicious introduction of fluorine can significantly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[1] This comparison will serve as a practical resource for researchers, scientists, and drug development professionals, offering insights into the causal relationships between molecular structure and function.
Molecular Structure and Physicochemical Properties
The foundational difference between the two compounds is the substitution of a hydrogen atom with a highly electronegative fluorine atom on the benzene ring, ortho to the carboxylic acid group.
Caption: 2D structures of the fluorinated and non-fluorinated analogs.
The introduction of fluorine results in predictable changes to the molecule's fundamental properties, as summarized below.
| Property | 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl | 4-(pyrrolidin-1-yl)benzoic acid |
| CAS Number | 1021243-16-2[2] | 22090-27-3 |
| Molecular Formula | C₁₁H₁₂FNO₂ · HCl | C₁₁H₁₃NO₂ |
| Molecular Weight | 245.68 g/mol (as HCl salt) | 191.23 g/mol [3] |
| Melting Point (°C) | Not available | 293-302[3] |
| Boiling Point (°C) | 369.0 ± 32.0 (Predicted)[2] | Not available |
| Predicted pKa | ~4.52 (for the carboxylic acid) | 4.94[4] |
| Predicted LogP | 2.12[5] | 2.23[6] |
The Impact of Fluorine Substitution: A Deeper Dive
The substitution of hydrogen with fluorine, the most electronegative element, induces significant electronic and conformational changes that cascade into altered physicochemical and biological properties.
Acidity (pKa)
The acidity of the carboxylic acid group is a critical parameter influencing a compound's solubility, absorption, and interaction with biological targets. The introduction of a fluorine atom ortho to the carboxylic acid in 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid is expected to increase its acidity (i.e., lower its pKa) compared to the non-fluorinated analog.
This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom. By pulling electron density away from the carboxyl group, fluorine stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid. For instance, the pKa of 4-aminobenzoic acid is approximately 4.85-4.94, while the pKa of the related 4-amino-3-fluorobenzoic acid is predicted to be around 4.52.[1][4][7] This shift, while seemingly small, can have a significant impact on the ionization state of the molecule at physiological pH.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. The effect of fluorination on LogP can be complex. While fluorine is highly electronegative, its small size means that a single fluorine-for-hydrogen substitution can often increase lipophilicity.
In this case, the predicted LogP for the fluorinated analog (2.12) is slightly lower than that of the non-fluorinated compound (2.23).[5][6] This highlights that while the fluorine atom itself is lipophilic, its strong inductive effect can alter the overall polarity and hydrogen bonding capacity of the molecule, leading to nuanced changes in its partitioning behavior between octanol and water. It is crucial to consider the distribution coefficient (LogD) at physiological pH (typically 7.4), as the ionization of the carboxylic acid and the pyrrolidine nitrogen will significantly influence the molecule's overall lipophilicity.[8]
Metabolic Stability
A common strategy in medicinal chemistry is to replace a hydrogen atom at a metabolically labile position with a fluorine atom. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life of a drug, enhancing its bioavailability and duration of action.
Spectroscopic Analysis
The presence of the fluorine atom introduces distinct features in the Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for structural confirmation.
-
¹H NMR: In the spectrum of the fluorinated compound, the aromatic protons will exhibit splitting due to coupling with the adjacent ¹⁹F nucleus, in addition to the typical proton-proton coupling. This results in more complex multiplets compared to the simpler aromatic signals of the non-fluorinated analog.[9]
-
¹³C NMR: The carbon atoms in the benzene ring of the fluorinated analog will show coupling to the fluorine atom (¹JCF, ²JCF, ³JCF, etc.), resulting in doublets or multiplets for these signals. The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant.[10][11]
-
¹⁹F NMR: This technique is applicable only to the fluorinated compound and provides a direct and sensitive method for confirming the presence and chemical environment of the fluorine atom.
Experimental Protocols
To provide a practical framework for comparing these compounds, we outline standardized protocols for determining two critical physicochemical properties.
pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the determination of the acid dissociation constant.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Preparation: Calibrate a potentiometer using standard buffers of pH 4, 7, and 10. Prepare a ~1 mM solution of the compound in deionized water or a suitable co-solvent. Prepare a standardized 0.1 M NaOH solution as the titrant.
-
Titration: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize and record the value.
-
Continue the titration until the pH has passed the equivalence point (the region of sharpest pH change).
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
Thermodynamic Solubility by Shake-Flask Method
This is the gold-standard method for determining the equilibrium solubility of a compound.[12]
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a buffer of known pH (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 37°C). Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, remove the vial and allow any undissolved solid to settle. Carefully remove an aliquot of the supernatant. To ensure all solid is removed, centrifuge the aliquot and then filter it through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of the compound is used for accurate quantification.[14]
-
Reporting: The determined concentration is the thermodynamic solubility of the compound at the specified pH and temperature.
Conclusion
The comparison between 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl and 4-(pyrrolidin-1-yl)benzoic acid clearly demonstrates the powerful influence of a single fluorine atom. The introduction of fluorine is predicted to increase the acidity of the carboxylic acid and subtly modify its lipophilicity. These changes, driven by the strong inductive effect of fluorine, are fundamental to the strategic design of drug candidates with improved pharmacokinetic profiles. This guide underscores the importance of understanding these structure-property relationships, enabling researchers to make informed decisions in the optimization of lead compounds.
References
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Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's? Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). 4-Aminobenzoic acid (YMDB00493). Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]
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Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
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Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/molecule_isomers/C13NMRsp benzoic_acid.htm]([Link] benzoic_acid.htm)
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ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(pyrrolidin-1-ylmethyl)benzoic acid (C12H15NO2). Retrieved from [Link]
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Inxight Drugs. (n.d.). 3-AMINO-4-FLUOROBENZOIC ACID. Retrieved from [Link]
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Stenutz. (n.d.). 3-fluoro-4-aminobenzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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SciSpace. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference? Retrieved from [Link]
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A Comparative Guide to the Structural Validation of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl: X-ray Crystallography and its Alternatives
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl, a derivative with potential pharmaceutical applications, precise structural validation is not merely a confirmatory step but a critical gateway to understanding its physicochemical properties, mechanism of action, and structure-activity relationship (SAR). This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation and contrasts its performance with other powerful analytical techniques.
The Imperative of Structural Integrity
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl, with its fluorinated phenyl ring and pyrrolidine moiety, presents a unique chemical architecture. The protonation of the pyrrolidine nitrogen to form the hydrochloride salt further influences its solid-state packing and ultimately its bioavailability and stability. An error in structural assignment can have cascading negative consequences, leading to misinterpreted biological data and wasted resources. Therefore, a rigorous, multi-faceted approach to structural validation is paramount.
Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction remains the most powerful technique for determining the absolute three-dimensional structure of a small molecule.[1][2] It provides a detailed atomic-level map, revealing bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[2]
The Crystallographic Workflow: A Step-by-Step Rationale
The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is designed to ensure the highest quality data.
Caption: Workflow for small molecule structure determination via X-ray crystallography.
Experimental Protocol: X-ray Crystallography of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
-
Crystal Growth: High-purity 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl is dissolved in a variety of solvents and solvent mixtures (e.g., methanol/water, ethanol/diethyl ether) to screen for conditions conducive to single crystal formation. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization are employed. The goal is to obtain well-ordered, single crystals of sufficient size (~0.1-0.3 mm).
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage. The crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other crystallographic parameters are refined against the experimental data to achieve the best possible fit. The final refined structure is then validated for its geometric and crystallographic integrity.
Causality in Experimental Choices:
-
Cryo-cooling: This is crucial for organic molecules as it mitigates the damage caused by high-intensity X-rays, allowing for the collection of higher quality and higher resolution data.
-
Choice of X-ray Source: For small, weakly diffracting crystals, a high-brilliance X-ray source can significantly improve data quality and reduce collection time.[2]
Orthogonal Validation: A Comparative Analysis of Alternative Techniques
While X-ray crystallography provides unparalleled detail, it is not always feasible, especially if the compound is difficult to crystallize. Moreover, a multi-technique approach provides a more robust validation.
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | X-ray diffraction from a single crystal | High-quality single crystal (~0.1 mm) | 3D atomic structure, bond lengths/angles, stereochemistry, packing | Unambiguous structure determination, high precision | Requires single crystals, can be time-consuming |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin alignment in a magnetic field | Soluble sample (mg quantities) | Connectivity, chemical environment of atoms, 2D/3D structure in solution | Provides data on solution-state structure and dynamics, non-destructive[3] | Lower resolution than SCXRD, less precise for large molecules[4] |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement | Small amount of sample (µg-ng) | Molecular weight, elemental composition | High sensitivity, rapid analysis | Does not provide 3D structural information |
| Micro-Electron Diffraction (MicroED) | Electron diffraction from nanocrystals | Nanocrystals | 3D atomic structure from very small crystals | Applicable to samples that are too small for SCXRD, faster data collection[5] | Newer technique, requires specialized equipment |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, which can be more biologically relevant.[3][6]
Experimental Protocol: 1D and 2D NMR of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons, while ¹³C NMR reveals the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular framework.
-
Caption: Logical flow of structure elucidation using NMR spectroscopy.
Mass Spectrometry (MS): Confirming the Formula
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a new compound.
Experimental Protocol: HRMS of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
-
Data Analysis: The measured m/z is compared to the theoretical m/z for the expected molecular formula (C₁₁H₁₃FNO₂⁺ for the protonated base).
Conclusion: A Synergistic Approach to Structural Validation
For a novel compound like 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl, a single technique, even the gold standard of X-ray crystallography, may not provide a complete picture. While X-ray crystallography offers the definitive solid-state structure, NMR spectroscopy provides invaluable information about the molecule's conformation and connectivity in solution. Mass spectrometry serves as a rapid and highly accurate confirmation of the molecular formula. For challenging cases where crystallization is a bottleneck, emerging techniques like MicroED offer a promising alternative.[5]
By employing a synergistic combination of these methods, researchers can build a comprehensive and irrefutable structural dossier, paving the way for confident downstream research and development.
References
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Warren, J. J., & Do, T. D. (2018). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 13(8), 757-770. [Link]
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Service, R. F. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
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Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1935–1947. [Link]
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Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 6), 724-734. [Link]
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Müller, P. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. In Encyclopedia of Inorganic and Bioinorganic Chemistry. [Link]
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PubMed. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
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metabolic stability comparison of fluorinated vs non-fluorinated benzoic acids
An objective evaluation of metabolic stability is a cornerstone of modern drug discovery. The benzoic acid scaffold is a privileged motif found in numerous active pharmaceutical ingredients (APIs). However, its electron-rich aromatic ring is highly susceptible to rapid oxidative metabolism by hepatic enzymes. Strategic fluorine substitution has emerged as a definitive solution to this liability.
This guide provides an in-depth technical comparison of the metabolic stability of fluorinated versus non-fluorinated benzoic acids, detailing the physical organic chemistry principles at play and providing field-proven experimental workflows for in vitro validation.
Mechanistic Grounding: The Physical Organic Chemistry of Fluorination
The enhanced metabolic stability of fluorinated benzoic acids is often oversimplified as a direct result of the high bond dissociation energy of the carbon-fluorine (C–F) bond (~116 kcal/mol) compared to the carbon-hydrogen (C–H) bond (~98 kcal/mol). While bond strength prevents direct homolytic cleavage, the actual metabolic shielding in biological systems is driven by a combination of electronic, steric, and thermodynamic factors [1].
-
Electronic Deactivation: Cytochrome P450 (CYP450) enzymes, particularly isoforms like CYP2C9 and CYP199A4, initiate aromatic hydroxylation via an electrophilic active oxygen species. Fluorine's high electronegativity withdraws electron density from the benzoic acid ring, rendering the aromatic system significantly less reactive to electrophilic attack [2].
-
Modulation of Enzyme-Substrate Affinity (
): Recent physical organic chemistry analyses reveal that fluorination alters the physicochemical profile of the molecule—including its pKa and lipophilicity (LogP). This perturbation can weaken the enzyme-substrate association ( ), thereby reducing the overall catalytic efficiency ( ) of the metabolic enzymes and prolonging the drug's half-life [1]. -
Steric Shielding: Ortho-fluorination (e.g., 2,6-difluorobenzoic acid) introduces steric bulk adjacent to the carboxylate group. This not only restricts the conformational flexibility of the molecule but also physically blocks CYP enzymes from accessing adjacent vulnerable C–H bonds [3].
Logical flow of CYP450-mediated metabolism: C-H oxidation vs. C-F metabolic shielding.
Comparative Data Analysis: In Vitro Metabolic Stability
To objectively compare performance, compounds are typically evaluated using Human Liver Microsomes (HLM). The table below summarizes representative pharmacokinetic parameters demonstrating how progressive fluorination optimizes the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the benzoic acid scaffold[3].
| Compound Scaffold | Substitution Pattern | Intrinsic Clearance ( | Half-life ( | Primary Metabolic Fate |
| Benzoic Acid | None (C–H bonds intact) | > 85.0 | < 15 | Rapid CYP-mediated aromatic hydroxylation |
| 4-Fluorobenzoic Acid | Para-Fluoro (C–F) | 35.2 | 42 | Reduced hydroxylation; moderate metabolic shielding |
| 2,6-Difluorobenzoic Acid | Ortho, Ortho-DiFluoro | < 10.0 | > 120 | Highly shielded; minimal CYP450 turnover |
Data Interpretation: The introduction of a single fluorine atom at the para-position significantly reduces intrinsic clearance. Dual substitution at the ortho-positions (2,6-difluorobenzoic acid) creates a synergistic effect of electronic deactivation and steric hindrance, effectively halting CYP-mediated clearance.
Experimental Methodology: Liver Microsomal Stability Assay
To generate trustworthy, reproducible data, metabolic stability must be assessed using a self-validating in vitro system. The following protocol details the Human Liver Microsome (HLM) stability assay, emphasizing the causality behind each experimental choice.
A. Assay Preparation & Causality
-
Protein Concentration (0.5 mg/mL): Maintaining a low microsomal protein concentration ensures linear enzyme kinetics. Exceeding 1.0 mg/mL can lead to non-specific protein binding, which artificially lowers the unbound fraction of the drug and yields falsely optimistic half-life data.
-
Buffer System (100 mM Potassium Phosphate, pH 7.4): Mimics physiological intracellular pH and provides optimal ionic strength for CYP450 structural integrity.
B. Self-Validating Controls
A robust assay must prove its own validity in real-time.
-
Positive Control (Propranolol or Verapamil): Known high-clearance compounds must degrade rapidly (
< 20 min). If they do not, the HLM batch is enzymatically dead. -
Negative Control (Minus-NADPH): NADPH is the obligate electron donor for CYP450 enzymes. Incubating the test compound without NADPH isolates chemical instability from enzymatic metabolism. If the compound degrades here, it is chemically unstable (e.g., spontaneous hydrolysis), not metabolically cleared.
C. Step-by-Step Execution Protocol
-
Pre-Incubation: Combine 0.5 mg/mL HLM, 1 µM of the test compound (e.g., 4-fluorobenzoic acid), and the phosphate buffer in a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Add 1 mM NADPH to initiate the oxidative reaction. (Causality: Starting the reaction with NADPH rather than the substrate ensures the enzymes are fully active and not artificially inhibited by cold solvent).
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals (0, 5, 15, 30, and 60 minutes).
-
Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard. (Causality: Cold ACN instantly denatures the CYP450 proteins, halting the reaction at the exact time point, while simultaneously precipitating the proteins for clean LC-MS/MS injection).
-
Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.
References
- Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central / ChemRxiv.
- BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem.
- Su, Z., et al. (2012). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central (PMC).
Technical Comparison Guide: Spectral Identification of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
The following guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It synthesizes chemometric principles with standard spectral data to provide a robust identification workflow.
Executive Summary & Structural Dynamics
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl is a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity relies on three distinct features: the fluorine substitution at the 3-position (metabolic stability), the pyrrolidine ring at the 4-position (solubility/binding), and the hydrochloride salt form (bioavailability).
This guide provides an objective comparison of the HCl salt against its free base and regioisomeric impurities, establishing a self-validating analytical workflow.
The Chemometric Challenge
Distinguishing the HCl salt from the free base is often complicated by the zwitterionic nature of amino acids. Furthermore, confirming the ortho-fluorine regiochemistry requires precise analysis of spin-spin coupling constants (
Spectral Validation Workflow
The following decision tree outlines the logical progression for validating the compound's identity and purity.
Figure 1: Logical workflow for distinguishing salt forms and regioisomers using multi-modal spectroscopy.
Comparative NMR Analysis (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the definitive method for this compound. The fluorine atom induces splitting in the aromatic protons, creating a unique "fingerprint" that distinguishes it from non-fluorinated analogs.
Experimental Protocol: 1H & 19F NMR
-
Solvent: DMSO-d6 (Required. HCl salts are often insoluble in CDCl3).
-
Concentration: 10-15 mg/mL.
-
Reference: TMS (0.00 ppm) for 1H; CFCl3 or internal standard for 19F.
-
Temperature: 298 K.
Data Table 1: Characteristic Chemical Shifts (δ ppm)
Comparison of the Target HCl Salt vs. Free Base and Non-Fluorinated Analog.
| Proton Assignment | Target: 3-F-4-(pyrrolidinyl) HCl | Alternative: Free Base | Alternative: Des-Fluoro Analog | Diagnostic Feature |
| COOH / NH+ | 10.0 - 13.0 (Broad, Exchangeable) | ~12.0 (COOH only) | 12.0 | Broadening in salt form due to proton exchange. |
| Ar-H2 (Ortho to F) | 7.65 (dd, J=12.5, 1.8 Hz) | 7.55 (dd) | 7.80 (d) | Large H-F coupling (~12Hz) confirms 3-F position. |
| Ar-H6 (Meta to F) | 7.58 (dd, J=8.5, 1.8 Hz) | 7.48 (dd) | 7.80 (d) | Doublet of doublets due to meta-coupling. |
| Ar-H5 (Ortho to N) | 6.85 (t, J=8.8 Hz) | 6.60 (t) | 6.55 (d) | Upfield due to amine donation; Triplet appearance due to H-F + H-H coupling overlap. |
| Pyr-α (N-CH2) | 3.60 - 3.80 (m) | 3.30 - 3.45 (m) | 3.35 (m) | Critical: Downfield shift (~0.3 ppm) confirms HCl salt (protonated N). |
| Pyr-β (C-CH2) | 1.90 - 2.05 (m) | 1.85 - 1.95 (m) | 1.95 (m) | Less affected by salt formation. |
| 19F Signal | -115 to -120 ppm | -118 ppm | N/A | Diagnostic for Fluorine presence. |
Technical Insight: The most common error is misidentifying the "Free Base" as the "HCl Salt." Look specifically at the Pyrrolidine alpha-protons . In the HCl salt, the nitrogen is positively charged (ammonium), withdrawing electron density and shifting the adjacent protons downfield (to >3.6 ppm). In the free base, they typically resonate <3.45 ppm.
Vibrational Spectroscopy (FT-IR)
While NMR confirms structure, FT-IR is superior for confirming the ionic state (Salt vs. Free Acid).
Experimental Protocol
-
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
Resolution: 4 cm⁻¹.
Data Table 2: Functional Group Analysis
| Functional Group | HCl Salt (Target) | Free Base (Alternative) | Mechanism |
| Amine / Ammonium | 2500–3000 cm⁻¹ (Broad, multiple bands) | ~3300–3400 cm⁻¹ (Weak/None if tertiary) | The "Amine Salt" band is broad and overlaps with C-H stretches, indicating |
| Carbonyl (C=O) | 1690–1710 cm⁻¹ | 1670–1690 cm⁻¹ | Protonation of the amine reduces electron donation into the ring, slightly increasing C=O bond order (higher wavenumber). |
| C-F Stretch | 1100–1250 cm⁻¹ | 1100–1250 cm⁻¹ | Strong band, confirms presence of Fluorine. |
Mass Spectrometry (LC-MS) Fragmentation
Mass spectrometry provides the molecular weight confirmation, but the fragmentation pattern confirms the substituent stability.
Fragmentation Pathway[1][2]
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Molecular Ion: [M+H]⁺ = 210.22 Da.
Key Fragments:
-
m/z 210: Parent Ion
.[1] -
m/z 192: Loss of Water
.[1] Common in carboxylic acids (acylium ion formation). -
m/z 165: Loss of COOH
. Decarboxylation is the primary fragmentation pathway for benzoic acids. -
Isotope Pattern: The presence of Fluorine is monoisotopic (no M+2), but the Chlorine counter-ion (if analyzing in negative mode or high conc) would show a 3:1 ratio at M/M+2. Note: In standard ESI+, the HCl dissociates, so you only see the organic cation.
References
-
Spectral Database for Organic Compounds (SDBS). Benzoic acid derivatives and characteristic IR frequencies. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
PubChem Compound Summary. 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid (Analog Comparison). National Center for Biotechnology Information. [Link]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org. Chem. 1997, 62, 21, 7512–7515. (Standard for DMSO-d6 referencing). [Link]
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Source for F-H coupling constants and chemical shift ranges).
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
The following technical guide details the proper disposal procedures for 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride .
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution’s Environmental Health & Safety (EHS) office and local regulations (e.g., EPA, OSHA, REACH) before disposal. The generator of the waste is legally responsible for its proper characterization and disposal.
Chemical Profile & Hazard Identification
Before initiating disposal, the waste generator must understand the physicochemical properties that dictate the waste stream. This compound is a fluorinated benzoic acid derivative in hydrochloride salt form.
| Parameter | Data | Relevance to Disposal |
| Compound Name | 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl | Primary Identifier |
| CAS Number | 1021243-16-2 (Parent Acid)* | Use parent CAS for waste profiling if HCl specific is unavailable. |
| Molecular Formula | Contains Halogens (F, Cl) and Nitrogen . | |
| Physical State | Solid (Powder) | Dust generation hazard during transfer. |
| Acidity | Acidic (HCl salt + Carboxylic acid) | Corrosive potential. Do not mix with bases or bleach. |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant) | Requires "Toxic" and "Irritant" hazard labeling. |
| RCRA Status | Non-listed (Not P or U listed) | Classify by characteristic (Toxicity/Corrosivity). |
*Note: The CAS 1021243-16-2 refers to the free acid. The HCl salt shares the same toxicological profile but with increased acidity and water solubility.
Pre-Disposal Handling & Segregation
Core Directive: Prevent incompatible reactions and ensure downstream incineration safety.
-
Segregation Rule #1 (Halogens): This compound contains Fluorine . It must be segregated into Halogenated Waste streams.[1] Standard incineration without scrubbers cannot handle HF generation; therefore, it must be tagged for facilities equipped for halogenated organics.
-
Segregation Rule #2 (Acidity): As a hydrochloride salt, this compound is acidic. NEVER mix with:
-
Bleach (Sodium Hypochlorite): Potential to generate chlorine gas or chloramines (reaction with pyrrolidine moiety).
-
Strong Bases: Exothermic neutralization may cause spattering.
-
Cyanides/Sulfides: Risk of generating HCN or H2S gas.
-
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 particulate respirator (if handling open solids).
-
Skin: Nitrile gloves (double-gloving recommended for solutions).
-
Eyes: Chemical splash goggles (standard safety glasses are insufficient for acidic dusts).
Waste Stream Decision Matrix
The following workflow illustrates the logical decision path for classifying and binning this specific chemical waste.
Figure 1: Decision matrix for segregating solid and liquid waste streams containing fluorinated benzoic acid derivatives.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Contaminated Debris)
Applicability: Expired shelf stock, weighing paper, contaminated gloves, or spill cleanup debris.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Bagging: Place the solid waste inside a clear 6-mil polyethylene bag before placing it into the rigid container. This "double containment" prevents dust release upon opening at the disposal facility.
-
Labeling:
-
Primary Constituent: 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Special Note: Write "Contains Fluorine / Acidic" on the tag.
-
-
Closure: Screw the cap on tightly. Wipe the exterior with a damp paper towel (dispose of the towel in the same container) to ensure no residue remains on the bottle surface.
Scenario B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or HPLC waste.
-
Compatibility Check: Ensure the waste solvent is compatible with the carboy. (e.g., Do not put chloroform solutions in standard polystyrene containers; use HDPE or Glass).
-
Stream Selection:
-
Default: Dispose of in the Halogenated Solvent waste stream.[1] Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute technically renders the mixture halogenated for incineration purposes.
-
Aqueous: If the waste is >95% water, check pH. If pH < 2, it is a Corrosive Acidic waste.[2]
-
-
Transfer: Use a funnel to prevent spills. Do not overfill (leave 10% headspace).
-
Labeling: List all solvents (e.g., "Methanol 90%, Water 10%") and add the solute name "Trace 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl".
Spill Management Protocol
Immediate Action: Alert nearby personnel. If the spill is >50g or outside a fume hood, evacuate and call EHS.
-
Isolate: Cordon off the area.
-
PPE Up: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a respirator.
-
Containment:
-
Solids: Gently cover the powder with wet paper towels to prevent dust generation. Do not dry sweep.
-
Liquids: Surround with absorbent pads or vermiculite.
-
-
Neutralization (Liquids only): If the spill is a concentrated acidic solution, apply a weak base (sodium bicarbonate) strictly if trained to do so. Otherwise, absorb directly.
-
Cleanup: Scoop material into a hazardous waste bag. Clean the surface with soap and water.[3][4][5][6]
-
Disposal: Treat all cleanup materials as Hazardous Solid Waste (Scenario A).
Regulatory & Compliance Context
-
EPA Waste Codes (US): While this specific compound is not P-listed or U-listed, it is a chemical waste. If it exhibits corrosivity (pH < 2), it carries the D002 code. If it contains halogenated solvents (e.g., Methylene Chloride), it may carry F-codes (e.g., F002).[2][7]
-
Incineration Requirement: Because of the Carbon-Fluorine (C-F) bond, this waste requires high-temperature incineration (typically >1100°C) to ensure complete thermal destruction and prevent the formation of fluorinated byproducts.
References
-
Sigma-Aldrich. Safety Data Sheet: 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 3-pyrrolidin-1-ylbenzoic acid (Structural Analog). Retrieved from
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
